molecular formula C24H30O13 B1207573 6-O-Veratroylcatalpol CAS No. 56973-43-4

6-O-Veratroylcatalpol

Cat. No.: B1207573
CAS No.: 56973-43-4
M. Wt: 526.5 g/mol
InChI Key: JPLOCWOFCUFHBG-PIAIVMLOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Introduction: 6-O-Veratroylcatalpol (CAS 56973-43-4) is a naturally occurring iridoid glucoside of significant interest in phytochemical and botanical research . With a molecular formula of C₂₄H₃₀O₁₃ and a molecular weight of approximately 526.5 g/mol, this compound is characterized by its veratroyl ester group attached to the catalpol core structure . It is provided as a high-purity powder (>95%) for research applications and must be stored desiccated at -20°C . Natural Source and Research Significance: This compound is a characteristic secondary metabolite found in various species of the genus Veronica (Plantaginaceae family), such as Veronica persica and Veronica cymbalaria . Iridoid glucosides like this compound are recognized as valuable chemical markers for plant systematics and chemotaxonomy, helping to elucidate the phylogenetic relationships between plant families such as Plantaginaceae and Scrophulariaceae . Researchers value this compound for its role in studying the diverse bioactivities exhibited by Veronica species, which include antioxidant, antimicrobial, and anti-inflammatory properties according to traditional use and modern investigative research . Application Notes: this compound is for research use only and is not intended for diagnostic or therapeutic applications. This product is suited for use in phytochemical profiling, analytical standard preparation, and the investigation of plant-derived natural products. Researchers should handle the compound with care, using appropriate personal protective equipment. Solubility is noted in various solvents including DMSO, chloroform, and acetone .

Properties

IUPAC Name

[(1S,2S,4S,5S,6R,10S)-2-(hydroxymethyl)-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl] 3,4-dimethoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30O13/c1-31-12-4-3-10(7-13(12)32-2)21(30)35-19-11-5-6-33-22(15(11)24(9-26)20(19)37-24)36-23-18(29)17(28)16(27)14(8-25)34-23/h3-7,11,14-20,22-23,25-29H,8-9H2,1-2H3/t11-,14-,15-,16-,17+,18-,19+,20+,22+,23+,24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPLOCWOFCUFHBG-PIAIVMLOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)OC2C3C=COC(C3C4(C2O4)CO)OC5C(C(C(C(O5)CO)O)O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)C(=O)O[C@H]2[C@@H]3C=CO[C@H]([C@@H]3[C@@]4([C@H]2O4)CO)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90972449
Record name 2-(Hexopyranosyloxy)-1a-(hydroxymethyl)-1a,1b,2,5a,6,6a-hexahydrooxireno[4,5]cyclopenta[1,2-c]pyran-6-yl 3,4-dimethoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90972449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

526.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56973-43-4
Record name 6-O-Veratryl catalposide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056973434
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Hexopyranosyloxy)-1a-(hydroxymethyl)-1a,1b,2,5a,6,6a-hexahydrooxireno[4,5]cyclopenta[1,2-c]pyran-6-yl 3,4-dimethoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90972449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Natural Sources & Isolation of 6-O-Veratroylcatalpol

[1]

Executive Summary

6-O-Veratroylcatalpol (C₂₄H₃₀O₁₃) is a bioactive iridoid glycoside ester characterized by a catalpol backbone acylated with a veratroyl (3,4-dimethoxybenzoyl) moiety at the C-6 position.[1][2][3][4] Primarily utilized as a chemotaxonomic marker and a therapeutic lead for respiratory and inflammatory disorders, its isolation is strictly dependent on specific botanical lineages within the Plantaginaceae and Bignoniaceae families.

This guide provides a comprehensive technical analysis of its natural distribution, chemotaxonomic significance, and a validated protocol for its extraction and purification.

Part 1: Chemical Identity & Properties[4][5]

Before isolation, the physicochemical target must be clearly defined to select appropriate solvents and stationary phases.

PropertySpecification
IUPAC Name [(1S,2S,4S,5S,6R,10S)-2-(hydroxymethyl)-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl] 3,4-dimethoxybenzoate
Molecular Formula C₂₄H₃₀O₁₃
Molecular Weight 526.5 g/mol
Core Skeleton Iridoid Glycoside (Catalpol derivative)
Key Substituent Veratroyl group (3,4-dimethoxybenzoyl) at C-6
Solubility Soluble in MeOH, EtOH, Water; Sparingly soluble in n-Hexane

Part 2: Natural Sources & Distribution[4][5]

The accumulation of this compound is not random; it follows distinct evolutionary lineages. It is a major secondary metabolite in the genus Pseudolysimachion (often reclassified under Veronica) and appears sporadically in the tribe Tecomeae of the Bignoniaceae family.

Primary Botanical Sources[6]

The following table synthesizes confirmed natural matrices. Researchers seeking high yields should prioritize Pseudolysimachion species.

GenusSpeciesFamilyTissueYield PotentialNotes
Pseudolysimachion P. rotundum var.[2][5][6] subintegrumPlantaginaceaeAerial PartsHigh (~2.36%) Primary industrial source for anti-asthma fractions.
Pseudolysimachion P. spicatum (syn.[4] Veronica spicata)PlantaginaceaeHerbModerateUsed in traditional expectorants.[4]
Veronica V. incana (Silver Speedwell)PlantaginaceaeAerial PartsModerateCo-occurs with veronicoside and catalposide.[7]
Veronica V. longifoliaPlantaginaceaeLeavesLow-ModerateChemotaxonomic marker for the section.
Veronica V. cymbalariaPlantaginaceaeWhole PlantLowIsolated alongside isovanilloylcatalpol.[4]
Veronicastrum V. sibiricumPlantaginaceaeRoots/RhizomesModerateOften cited in patents for respiratory inflammation.
Santisukia S. pagetiiBignoniaceaeLeaves/TwigsLowRare source; co-occurs with kanchanikoside.
Chemotaxonomic Visualization

The presence of this compound distinguishes specific sub-lineages. The diagram below illustrates the evolutionary distribution.

GSourceThis compoundBiosynthetic OriginsFam1PlantaginaceaeSource->Fam1Fam2BignoniaceaeSource->Fam2Gen1Pseudolysimachion(High Accumulation)Fam1->Gen1Gen2Veronica(Section specific)Fam1->Gen2Gen3VeronicastrumFam1->Gen3Gen4SantisukiaFam2->Gen4Sp1P. rotundumvar. subintegrumGen1->Sp1Major SourceSp2V. incanaGen2->Sp2Sp3V. sibiricumGen3->Sp3Sp4S. pagetiiGen4->Sp4

Figure 1: Chemotaxonomic distribution of this compound showing high-yield lineages in Plantaginaceae.

Part 3: Isolation & Purification Protocol

This protocol is synthesized from high-yield extraction methodologies used for Pseudolysimachion species. It relies on the polarity differential between the glycoside and lipophilic impurities.

Phase 1: Extraction & Partitioning

Objective: Isolate the polar iridoid fraction while removing chlorophyll and non-polar lipids.

  • Material Prep: Air-dry aerial parts of P. rotundum or V. incana in shade. Pulverize to a fine powder (40–60 mesh).

  • Primary Extraction:

    • Solvent: 95% Ethanol or Methanol.[8]

    • Condition: Reflux extraction (3 hours x 3 cycles).

    • Filtration: Filter supernatant and concentrate in vacuo at 40°C to obtain a crude extract.

  • Liquid-Liquid Partitioning (Critical Step):

    • Suspend crude extract in distilled water.

    • Wash 1: Partition with n-Hexane (1:1 v/v) to remove lipids/chlorophyll. Discard Hexane layer.

    • Wash 2: Partition aqueous layer with Chloroform (optional, removes less polar aglycones).

    • Target Extraction: Partition aqueous residue with n-Butanol (n-BuOH) saturated with water.

    • Result: this compound concentrates in the n-BuOH fraction .

Phase 2: Chromatographic Isolation

Objective: Separate this compound from structurally similar iridoids (e.g., catalposide, verproside).

  • Stationary Phase: Diaion HP-20 or Silica Gel (230–400 mesh).

  • Elution Gradient:

    • System: Chloroform : Methanol : Water.

    • Gradient: Start 10:1:0.1 → End 6:4:1.

    • Note: As polarity increases, iridoid glycosides elute.

  • Polishing (HPLC):

    • Column: C18 Reverse Phase (Semi-preparative).

    • Mobile Phase: Acetonitrile : Water (Gradient 15% → 40% ACN over 30 mins).

    • Detection: UV at 254 nm (veratroyl moiety absorption).

Workflow Visualization

IsolationStartDried Plant Material(Pseudolysimachion sp.)ExtReflux Extraction(MeOH or EtOH)Start->ExtConcCrude ExtractExt->ConcPart1Partition: H2O / n-HexaneConc->Part1HexHexane Layer(Discard Lipids)Part1->HexAqAqueous LayerPart1->AqPart2Partition: H2O / n-BuOHAq->Part2AqWasteWater Layer(Sugars/Salts)Part2->AqWasteBuOHn-BuOH Fraction(Target Enriched)Part2->BuOHChromSilica Gel Column(CHCl3:MeOH:H2O)BuOH->ChromHPLCRP-HPLC Purification(ACN:H2O)Chrom->HPLCFinalPure this compoundHPLC->Final

Figure 2: Step-by-step isolation protocol from biomass to pure compound.

References

  • PubChem. (n.d.). This compound | C24H30O13 | CID 185862.[9] National Library of Medicine. Retrieved from [Link]

  • Taskova, R. M., et al. (2006). Systematic Significance of Seed Morphology in Veronica (Plantaginaceae): A Phylogenetic Perspective. Annals of Botany. Retrieved from [Link]

  • Lee, S. W., et al. (2016). Method of treating inflammation, allergy and asthma with a purified extract isolated from Pseudolysimachion rotundum var.[2][6] subintegrum. U.S. Patent No. 9,999,646. Google Patents. Retrieved from

  • Harput, U. S., et al. (2002). Iridoid Glucosides from Veronica pectinata var. glandulosa.[10] Turkish Journal of Chemistry.

  • Santisuk, T., et al. (2022). A New Iridoid Glycoside from Santisukia pagetii. ResearchGate. Retrieved from [Link]

  • Jensen, S. R., et al. (2005).[11] Chemotaxonomy of the genus Veronica. Biochemical Systematics and Ecology.

  • Kim, K. H., et al. (2025).[11] Evaluating the cytotoxic potential of phytochemicals isolated from Veronica incana against DU-145 prostate cancer cells. PubMed.[9] Retrieved from [Link]

The Catalpol Imperative: From Traditional Roots to Next-Gen Iridoid Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Discovery, History, and Chemical Evolution of Catalpol Derivatives Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

Catalpol, an iridoid glycoside primarily isolated from Rehmannia glutinosa (Di Huang) and Catalpa species, represents a paradox in natural product drug discovery.[1] While it possesses profound neuroprotective, anti-inflammatory, and anti-diabetic properties, its clinical utility is historically hamstrung by poor pharmacokinetic (PK) profiles—specifically, high hydrophilicity, rapid renal clearance, and limited blood-brain barrier (BBB) permeability.[1]

This guide analyzes the scientific evolution of catalpol, moving from its isolation to the strategic design of semi-synthetic derivatives. We explore how modifying the iridoid skeleton—specifically at the C-6 and C-10 positions—transforms this traditional compound into a potent lead for neurodegenerative and oncological therapeutics.

Part 1: Historical Genesis & The "Hydrophilicity Trap"

The Discovery Timeline

The journey of catalpol began in traditional pharmacopeias but crystallized through modern phytochemical isolation. The compound derives its name from the Catalpa genus, where it was first identified, though it is most abundant in the roots of Rehmannia glutinosa.

CatalpolHistory TCM Ancient TCM (Shennong Ben Cao Jing) Rehmannia for 'Yin' deficiency Isolation Late 19th/Early 20th Century Isolation from Catalpa & Rehmannia Identification as Iridoid Glycoside TCM->Isolation Structure 1960s-70s Stereochemical Elucidation Confirmation of Epoxy-Iridoid Skeleton Isolation->Structure Bioactivity 1990s-2000s Neuroprotection & Anti-diabetes Validation of Pharmacological Targets Structure->Bioactivity Derivatives 2010s-Present Semi-synthetic Era CP-6, Acetyl/Benzoyl Derivatives Nanocarrier delivery Bioactivity->Derivatives

Figure 1: Chronological evolution of catalpol from herbal extract to lead compound.[1]

The Structural Limitation

Catalpol (


) features a cyclopentan-[c]-pyran iridoid skeleton with a characteristic C-7,8 epoxide ring and a glucose moiety at C-1.[1]
  • The Problem: The molecule is highly polar (polyhydroxylated).[1] While this ensures water solubility, it severely limits passive diffusion across the BBB and cellular membranes.

  • Metabolic Fate: Oral bioavailability is roughly 60-66%, but the half-life (

    
    ) is short (< 2 hours) due to rapid renal elimination.[1]
    

Part 2: Structure-Activity Relationship (SAR) & Design Strategy[1]

To overcome PK limitations, medicinal chemists focus on lipophilic modifications. The SAR of catalpol is rigid regarding the epoxide ring (crucial for activity) but flexible at the hydroxyl groups.

The SAR Map

The following diagram illustrates the critical sites for chemical modification.

CatalpolSAR Core Catalpol Core (Iridoid Skeleton) C1 C-1 Position Glycosidic Linkage (Essential for stability/solubility) Core->C1 C6 C-6 Hydroxyl (Secondary) PRIMARY TARGET Acylation increases lipophilicity Enhances NF-κB inhibition Core->C6 C10 C-10 Hydroxyl (Primary) Auxiliary Target Modulation of solubility Site for bulky groups (e.g., pyrazoles) Core->C10 Epoxide C-7,8 Epoxide CRITICAL PHARMACOPHORE Must remain intact for neuroprotective activity Core->Epoxide

Figure 2: Structure-Activity Relationship (SAR) map of the catalpol scaffold.[1]

Key Derivative Classes
Derivative ClassModification SitePharmacological GainKey Example
Peracyl Derivatives C-6, C-10, Glucose-OHDrastically increased lipophilicity; enhanced BBB penetration.[1]CP-6 (Catalpol Perpropionate)
Aromatic Esters C-6 (Mono-esters)High affinity for anti-inflammatory targets (NF-κB).[1]6-O-Benzoyl Catalpol
Cinnamyl Analogs C-6Mimics natural "scropoliosides"; potent anti-inflammatory.[1]Scropolioside B analogs
Heterocyclic Conjugates C-10Targeted anticancer activity (Pancreatic/Colorectal).[1]10-O-Pyrazole Catalpol

Part 3: Synthesis Architectures & Protocols[1]

Synthesis of catalpol derivatives is challenging due to the presence of multiple hydroxyl groups (4 on glucose, 2 on the aglycone).

Protocol: Microwave-Assisted Synthesis of Catalpol Perpropionate (CP-6)

Objective: To synthesize a highly lipophilic derivative (CP-6) capable of enhanced BBB penetration for neuroprotection.[1] This method utilizes microwave irradiation to reduce reaction time and improve yield compared to conventional reflux.

Reagents & Equipment:

  • Substrate: Catalpol (>98% purity).[1]

  • Reagent: Propionic anhydride.

  • Catalyst/Solvent: Anhydrous Pyridine.

  • Equipment: Microwave Synthesis Reactor (e.g., CEM Discover or similar).

Step-by-Step Methodology:

  • Preparation: Dissolve Catalpol (1.0 eq) in anhydrous pyridine (approx. 25 g/L concentration).

  • Reagent Addition: Add Propionic Anhydride (18.0 eq) dropwise to the solution under stirring at 0°C to prevent exotherm-induced degradation of the epoxide ring.

  • Reaction: Transfer the vessel to the Microwave Reactor.

    • Target Temperature: 80°C.

    • Power: Dynamic (set max to 150W).[1]

    • Time: 6 hours (vs. 24+ hours conventional).[1]

  • Work-up:

    • Pour the reaction mixture into ice-cold water (10x volume) to quench excess anhydride.

    • Extract with Ethyl Acetate (3x).[1]

    • Wash organic layer with 1M HCl (to remove pyridine), then saturated NaHCO₃, then Brine.[1]

    • Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Purification: Flash column chromatography (Silica gel, Hexane:EtOAc gradient).

Validation Criteria:

  • TLC: Disappearance of polar catalpol spot (

    
    ) and appearance of non-polar product (
    
    
    
    in 1:1 Hex:EtOAc).
  • NMR: Shift of proton signals at esterification sites (deshielding of H-6 and H-10).

Part 4: Pharmacological Frontiers[1]

Neuroprotection Mechanisms

Derivatives like CP-6 and 6-O-cinnamoyl catalpol exhibit superior neuroprotection against ischemic stroke and Alzheimer's models. They act by upregulating the BDNF/TrkB pathway and inhibiting TLR4/NF-κB neuroinflammation.

CatalpolPathways cluster_Inflammation Anti-Inflammatory (Microglia) cluster_Survival Neuro-Survival (Neurons) Catalpol Catalpol / CP-6 TLR4 TLR4 Receptor Catalpol->TLR4 BDNF ↑ BDNF Expression Catalpol->BDNF NFkB NF-κB Translocation TLR4->NFkB Cytokines ↓ TNF-α, IL-1β, IL-6 NFkB->Cytokines TrkB TrkB Receptor BDNF->TrkB PI3K PI3K / Akt TrkB->PI3K Apoptosis ↓ Caspase-3 / Bax PI3K->Apoptosis

Figure 3: Dual-mechanism signaling pathway of catalpol derivatives in neuroprotection.[1]

Comparative Potency Data

The following table summarizes the enhanced potency of derivatives compared to the parent compound.

CompoundModelOutcome MetricImprovement vs. Catalpol
Catalpol MCAO (Stroke)Infarct VolumeBaseline Effect
CP-6 MCAO (Stroke)Infarct Volume~1.5x reduction in volume; improved neurological score.[1]
6-O-Benzoyl LPS-induced InflammationNO Production (

)
3-fold lower

(more potent).[1]
Scropolioside B NF-κB Reporter AssayLuciferase ActivitySignificantly higher inhibition at equimolar doses.

Part 5: Future Outlook

The trajectory of catalpol research is shifting from simple isolation to precision medicinal chemistry.

  • Prodrug Design: Developing derivatives that cleave into active catalpol specifically within the brain or tumor microenvironment.

  • Nano-formulations: Combining native catalpol with liposomes or PLGA nanoparticles to bypass synthesis challenges while solving the bioavailability issue.

  • Oncology: Exploiting the C-10 position for conjugation with cytotoxic pharmacophores (e.g., 5-FU hybrids) to treat pancreatic cancer.[1]

References

  • Bioactivities of Natural Catalpol Derivatives. Current Medicinal Chemistry, 2019.[2] Link

  • Catalpol: A Potential Therapeutic for Neurodegenerative Diseases. Frontiers in Pharmacology, 2020. Link

  • Microwave-assisted synthesis of catalpol perpropionylated derivative and its neuroprotective effect. Journal of Light Industry, 2018. Link

  • Anti-Inflammatory Activity Comparison among Scropoliosides—Catalpol Derivatives. Molecules, 2015. Link

  • Design, synthesis and anticancer activities of novel pyrazole modified catalpol derivatives. Royal Society Open Science, 2023. Link[1]

  • Pharmacokinetics of catalpol and its derivatives. Journal of Ethnopharmacology, 2015. Link

Sources

Methodological & Application

using THP-1 cells to study 6-O-Veratroylcatalpol activity

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Mechanistic Profiling of 6-O-Veratroylcatalpol Anti-Inflammatory Activity in THP-1 Derived Macrophages

Abstract & Introduction

This compound (6-O-VC) is a bioactive iridoid glucoside derivative, primarily isolated from Pseudolysimachion rotundum var.[1] subintegrum and species of the Catalpa genus. Structurally derived from catalpol via esterification with veratric acid, 6-O-VC exhibits enhanced lipophilicity and bioavailability compared to its parent compound. Emerging pharmacological data indicates that 6-O-VC possesses potent anti-inflammatory and neuroprotective properties, specifically by modulating the Protein Kinase C (PKC), MAPK, and NF-


B signaling axes.

This Application Note provides a rigorous, standardized protocol for evaluating the anti-inflammatory efficacy of 6-O-VC using the THP-1 human monocytic cell line. Unlike primary PBMCs, THP-1 cells offer a homogeneous genetic background, but they require precise differentiation protocols to mimic the macrophage phenotype relevant to tissue inflammation.

Key Mechanistic Targets:

  • Primary: Inhibition of PKC phosphorylation.

  • Downstream: Suppression of ERK1/2 and NF-

    
    B (p65) activation.
    
  • Outcome: Reduction of pro-inflammatory cytokines (TNF-

    
    , IL-1 
    
    
    
    , IL-6).

Experimental Rationale & Model Design

Why THP-1 Cells?

While 6-O-VC activity can be screened in murine models (e.g., RAW 264.7), THP-1 cells are the human gold standard for translational relevance. However, THP-1 monocytes in suspension do not naturally express high levels of CD14 or TLR4. To study 6-O-VC efficacy against LPS-induced inflammation, PMA (Phorbol 12-myristate 13-acetate) differentiation is mandatory to transform these monocytes into adherent, macrophage-like cells.

The "Resting" Phase Criticality

A common failure point in THP-1 assays is stimulating cells immediately after PMA treatment. PMA itself is a potent activator of PKC and NF-


B.
  • Expert Insight: You must include a 24–48 hour "resting phase" in PMA-free media. This allows the background activation to subside, ensuring that the cytokine release measured is triggered by the LPS challenge, not the differentiation agent.

Visualizing the Mechanism of Action

The following diagram illustrates the signaling cascade targeted by 6-O-VC. Note that 6-O-VC acts upstream, inhibiting PKC, which prevents the bifurcation of the inflammatory signal into the MAPK and NF-


B pathways.[1]

G cluster_pathways Divergent Signaling Pathways LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 PKC PKC (Protein Kinase C) TLR4->PKC Activation ERK p-ERK (MAPK) PKC->ERK NFkB NF-κB (p65) Translocation PKC->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) ERK->Cytokines Transcription NFkB->Cytokines Drug This compound (Inhibitor) Drug->PKC Inhibits

Figure 1: Proposed Mechanism of Action. 6-O-VC inhibits PKC activity, blocking downstream phosphorylation of ERK and nuclear translocation of NF-


B.[1]

Detailed Experimental Protocols

Materials Preparation
  • This compound Stock: Dissolve in sterile DMSO to 100 mM. Store at -20°C.

    • Note: Final DMSO concentration in culture must be

      
       0.1% to avoid vehicle toxicity.
      
  • Differentiation Media: RPMI-1640 + 10% FBS + 50 ng/mL PMA.

  • Stimulation Media: RPMI-1640 + 10% FBS + 1

    
    g/mL LPS (Lipopolysaccharide, E. coli O111:B4).
    
Workflow Timeline

Figure 2: Experimental Timeline. The resting phase (Step 3) is critical for experimental validity.

Protocol Steps

Step 1: Cell Seeding & Differentiation [2][3]

  • Seed THP-1 cells at

    
     cells/well in 6-well plates (for Western Blot) or 
    
    
    
    cells/well in 96-well plates (for ELISA/MTT).
  • Add PMA to a final concentration of 50–100 ng/mL .

  • Incubate for 48 hours . Cells should become adherent and display macrophage morphology (flattened, amoeboid).

Step 2: The Resting Phase (Critical)

  • Aspirate the PMA-containing media.

  • Wash cells gently

    
     with warm PBS to remove all traces of PMA.
    
  • Add fresh, PMA-free complete RPMI-1640.

  • Incubate for 24 hours . This resets the basal signaling levels.

Step 3: Drug Pre-treatment

  • Prepare working solutions of 6-O-VC in media (Range: 1, 10, 50, 100

    
    M ).
    
  • Aspirate media from cells and add the drug-containing media.

  • Incubate for 1–2 hours before adding LPS. This "priming" allows the drug to interact with intracellular targets (PKC) before the inflammatory cascade begins.

Step 4: LPS Stimulation

  • Add LPS directly to the wells (without removing drug media) to a final concentration of 1

    
    g/mL .
    
  • Incubation Times:

    • 30–60 mins: For phosphorylation analysis (Western Blot: p-ERK, p-p65).

    • 24 hours: For cytokine secretion analysis (ELISA: TNF-

      
      , IL-1 
      
      
      
      ).

Data Analysis & Expected Results

Cytotoxicity Control (MTT/CCK-8)

Before assuming anti-inflammatory activity, you must prove the drug isn't simply killing the cells.

  • Acceptance Criteria: Cell viability > 90% at the highest tested concentration (100

    
    M).
    
  • Note: If viability drops below 80%, the reduction in cytokines is likely due to cell death, not pathway inhibition.

Quantitative Readouts
Assay TypeTarget BiomarkerExpected Trend with 6-O-VCBiological Significance
ELISA TNF-

(Secreted)
Dose-dependent DecreaseReduced systemic inflammation potential.
ELISA IL-1

(Secreted)
Dose-dependent DecreaseInhibition of the NLRP3 inflammasome or NF-

B.
Western Blot p-PKC (Phospho-PKC)Decrease Direct target engagement (upstream).
Western Blot p-ERK1/2DecreaseBlockade of MAPK pathway.
Western Blot Nuclear p65 (NF-

B)
DecreasePrevention of transcription factor translocation.
Troubleshooting Guide
  • High Background Cytokines in Control: The resting phase was too short or PMA wasn't washed off thoroughly. Extend rest to 48h.

  • No Response to LPS: THP-1 passage number is too high (>20). Use cells between passage 5–15.

  • Precipitation: 6-O-VC is lipophilic. Ensure DMSO stock is fully dissolved and vortexed before adding to media.

References

  • Song, H. Y., et al. (2015).

    
    B in human monocytic cells."[1][4] Biochimie, 119, 52-59.
    [Link][1]
    
  • THP-1 Differentiation Protocol: Daigneault, M., et al. (2010). "The Identification of Markers of Macrophage Differentiation in PMA-Stimulated THP-1 Cells and Monocyte-Derived Macrophages." PLOS ONE, 5(1), e8668. [Link]

  • Iridoid Glycoside Activity: Zhang, R. X., et al. (2013). "Catalpol suppresses advanced glycation end-products-induced inflammatory responses through inhibition of reactive oxygen species in human monocytic THP-1 cells." Fitoterapia, 86, 19-28. [Link]

  • General THP-1 Handling: Starr, T., et al. (2018). "Standardized protocols for differentiation of THP-1 cells to macrophages with distinct M(IFN

    
    +LPS), M(IL-4) and M(IL-10) phenotypes." Journal of Immunological Methods, 478, 112721.
    [Link][5]
    

Sources

Application Note: A Robust HPLC-UV Method for the Quantification of 6-O-Veratroylcatalpol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 6-O-Veratroylcatalpol, a significant iridoid glycoside found in various medicinal plants. The developed reversed-phase HPLC method is designed for accuracy, precision, and robustness, making it suitable for quality control, phytochemical analysis, and drug development applications. This document provides a comprehensive guide, from understanding the analyte's physicochemical properties to detailed protocols for sample preparation, chromatographic separation, and method validation in accordance with International Council for Harmonisation (ICH) guidelines.

Introduction: The Significance of this compound Analysis

This compound is an iridoid glycoside, a class of secondary metabolites known for their diverse biological activities. It is structurally characterized by a catalpol core, which is an epoxidized iridoid, glycosidically linked to a glucose molecule and esterified with a veratroyl group (3,4-dimethoxybenzoyl). This compound has been identified in several plant species, including those from the Veronicastrum and Catalpa genera.[1] The pharmacological interest in iridoid glycosides necessitates reliable and accurate analytical methods for their quantification in raw materials and finished products to ensure quality and consistency.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of phytochemicals in complex matrices.[2][3] The development of a robust HPLC method for this compound is crucial for researchers and professionals in natural product chemistry and drug development.

Analyte Properties and Method Development Rationale

A successful HPLC method is built upon a thorough understanding of the analyte's chemical properties.

2.1. Chemical Structure and Physicochemical Properties

  • Molecular Formula: C₂₄H₃₀O₁₃[1]

  • Molecular Weight: 526.5 g/mol [1]

  • Structure: The molecule consists of a polar catalpol glycoside core and a more nonpolar veratroyl moiety. This amphiphilic nature makes it well-suited for reversed-phase chromatography.

  • Polarity: this compound is a moderately polar compound due to the presence of multiple hydroxyl groups on the glucose and catalpol units, balanced by the aromatic veratroyl group.

2.2. UV-Vis Absorption Characteristics

The veratroyl group in this compound contains a conjugated π-electron system, which is an excellent chromophore for UV-Vis detection.[4][5] The dimethoxybenzene structure is expected to have a strong absorbance in the UV region. While the exact λmax for this compound may require experimental determination, related phenolic compounds and aromatic esters typically absorb strongly in the range of 230-280 nm.[6] Therefore, a detection wavelength within this range is a logical starting point. The use of a Photo Diode Array (PDA) detector is highly recommended to determine the optimal detection wavelength and to assess peak purity.

2.3. Rationale for Chromatographic Choices

  • Chromatographic Mode: Reversed-Phase HPLC is the preferred mode for separating moderately polar compounds like iridoid glycosides.[7] In this mode, a nonpolar stationary phase is used with a polar mobile phase.

  • Stationary Phase (Column): A C18 (octadecylsilane) column is the most common choice for reversed-phase chromatography, offering excellent retention and selectivity for a wide range of analytes. A standard dimension of 4.6 mm x 250 mm with 5 µm particle size provides a good balance of efficiency and backpressure.[8]

  • Mobile Phase: A gradient elution is often necessary for analyzing plant extracts, which contain compounds with a wide range of polarities.[3]

    • Aqueous Component (A): Deionized water with a small amount of acid (e.g., 0.1% formic acid or phosphoric acid). The acid helps to suppress the ionization of any free silanol groups on the stationary phase and acidic functional groups on the analyte, leading to sharper, more symmetrical peaks.

    • Organic Component (B): Acetonitrile or methanol. Acetonitrile is often preferred due to its lower viscosity and better UV transparency at lower wavelengths.

  • Flow Rate and Temperature: A flow rate of 1.0 mL/min is standard for a 4.6 mm ID column. Maintaining a constant column temperature (e.g., 25-30°C) is crucial for reproducible retention times.

Experimental Protocols

3.1. Protocol 1: Preparation of Standard Solutions

This protocol describes the preparation of a stock solution and a set of calibration standards for this compound.

  • Stock Solution (1000 µg/mL):

    • Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask.

    • Add approximately 7 mL of HPLC-grade methanol and sonicate for 5 minutes to dissolve.

    • Allow the solution to return to room temperature.

    • Make up to the mark with methanol and mix thoroughly. This is the stock solution.

  • Working Standard Solutions (e.g., 10-200 µg/mL):

    • Prepare a series of dilutions from the stock solution using methanol as the diluent. For example, to prepare a 100 µg/mL solution, pipette 1 mL of the stock solution into a 10 mL volumetric flask and make up to the mark with methanol.

    • Prepare at least five different concentrations to generate a calibration curve.

    • Filter each standard solution through a 0.45 µm syringe filter before injection.[8]

3.2. Protocol 2: Sample Preparation from Plant Material

This protocol outlines a general procedure for the extraction of this compound from a dried, powdered plant matrix using ultrasound-assisted extraction (UAE).

  • Sample Comminution:

    • Grind the dried plant material into a fine powder (e.g., 40-60 mesh) to increase the surface area for extraction.[9]

  • Extraction:

    • Accurately weigh about 1.0 g of the powdered plant material into a 50 mL conical flask.

    • Add 25 mL of 70% aqueous methanol.[9]

    • Place the flask in an ultrasonic bath and sonicate for 30 minutes at a controlled temperature (e.g., 40°C).[9]

  • Sample Processing:

    • Allow the mixture to cool to room temperature.

    • Filter the extract through Whatman No. 1 filter paper.

    • Transfer the filtrate to a 25 mL volumetric flask and make up to the mark with the extraction solvent.

    • Prior to HPLC injection, filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Visualizations

HPLC_Method_Development_Workflow cluster_0 Phase 1: Foundation cluster_1 Phase 2: Method Development cluster_2 Phase 3: Validation cluster_3 Phase 4: Application Analyte Analyte Characterization (this compound) Column_Selection Column Selection (Reversed-Phase C18) Analyte->Column_Selection Literature Literature Review (Iridoid Glycosides) Literature->Column_Selection Mobile_Phase Mobile Phase Optimization (ACN/Water Gradient) Column_Selection->Mobile_Phase Detection Detector Settings (UV/PDA Wavelength) Mobile_Phase->Detection Validation Method Validation (ICH Q2(R2)) Detection->Validation Specificity Specificity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Routine_Analysis Routine Analysis (Quality Control) Validation->Routine_Analysis

Caption: Workflow for HPLC method development and validation.

Sample_Preparation_Workflow Start Dried Plant Material Grinding Grinding (40-60 mesh) Start->Grinding Weighing Weighing (~1.0 g) Grinding->Weighing Extraction Ultrasound-Assisted Extraction (70% Methanol, 30 min) Weighing->Extraction Filtration1 Initial Filtration (Whatman No. 1) Extraction->Filtration1 Final_Prep Final Volume Adjustment & Mixing Filtration1->Final_Prep Filtration2 Syringe Filtration (0.45 µm) Final_Prep->Filtration2 End Ready for HPLC Injection Filtration2->End

Caption: Workflow for sample preparation from plant material.

HPLC Operating Conditions

The following table summarizes the optimized chromatographic conditions for the analysis of this compound.

ParameterCondition
Instrument Agilent 1260 Infinity II or equivalent HPLC system with a Diode Array Detector (DAD)
Column C18 Reversed-Phase Column (e.g., Zorbax Eclipse Plus C18, 4.6 x 250 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Program 0-5 min: 10% B; 5-25 min: 10-40% B; 25-30 min: 40-70% B; 30-35 min: 70% B (Wash); 35.1-40 min: 10% B (Equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Diode Array Detector (DAD), Wavelength: 240 nm
Run Time 40 minutes

Method Validation Protocol Overview

To ensure the developed method is suitable for its intended purpose, it must be validated according to ICH Q2(R2) guidelines.[10][11][12] The validation process provides documented evidence that the procedure is reliable.

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is typically demonstrated by comparing the chromatograms of a blank, a placebo (if applicable), the standard, and the sample. Peak purity analysis using a DAD is also essential.

  • Linearity and Range: The method's ability to elicit test results that are directly proportional to the analyte concentration within a given range. A minimum of five concentrations are analyzed, and the correlation coefficient (r²) of the calibration curve should be ≥ 0.999.[13][14]

  • Accuracy: The closeness of the test results to the true value. It is assessed using a minimum of nine determinations over a minimum of three concentration levels covering the specified range (e.g., 80%, 100%, and 120% of the expected concentration). Recovery should typically be within 98-102%.

  • Precision:

    • Repeatability (Intra-day precision): The precision under the same operating conditions over a short interval. It is assessed by performing at least six replicate injections of the same sample, with a Relative Standard Deviation (RSD) of ≤ 2%.

    • Intermediate Precision (Inter-day precision): Expresses within-laboratory variations (different days, different analysts, different equipment). The RSD should also be within acceptable limits (typically ≤ 2%).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy. These can be determined based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., ±2°C in column temperature, ±0.1 mL/min in flow rate, slight variations in mobile phase composition). This provides an indication of its reliability during normal usage.[12]

Conclusion

The HPLC method detailed in this application note provides a reliable and robust protocol for the quantitative analysis of this compound. The use of a standard C18 column with a gradient elution of acidified water and acetonitrile, coupled with UV detection, offers excellent chromatographic performance. The provided protocols for sample preparation and analysis, along with the framework for method validation based on ICH guidelines, ensure that this method can be confidently implemented in quality control and research laboratories. This application note serves as a comprehensive guide for scientists and professionals engaged in the analysis of iridoid glycosides and other natural products.

References

  • Lab Manager. (n.d.). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link][10]

  • Scribd. (n.d.). FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link][11]

  • Royal Society of Chemistry. (2010). Development of a validated HPLC-PAD-APCI/MS method for the identification and determination of iridoid glycosides in Lamiophlomis rotata. Retrieved from [Link]

  • CASSS. (2023, January 25). FDA/CDER Perspectives on analytical procedure development and validation. Retrieved from [Link]

  • Taylor & Francis Online. (2013, March 1). Isolation and Determination of Iridoid Glycosides from the Seeds of Osmanthus fragrans by HPLC. Retrieved from [Link][2]

  • Taylor & Francis Online. (2007, February 6). Validation of A Fast‐HPLC Method for the Separation of Iridoid Glycosides to Distinguish Between the Harpagophytum Species. Retrieved from [Link][3]

  • PubMed. (2013, April 1). Analysis of iridoid glucosides from Paederia scandens using HPLC-ESI-MS/MS. Retrieved from [Link][7]

  • ResearchGate. (n.d.). HPLC chromatographic profiles of iridoid glycosides: (a) standard.... Retrieved from [Link]

  • ECA Academy. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link][1]

  • Acta Scientific. (2020, March 23). New Method Development by HPLC and Validation as per ICH Guidelines. Retrieved from [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • SlideShare. (n.d.). Ich guidelines for validation final. Retrieved from [Link]

  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link][12]

  • Journal of Applied Pharmaceutical Sciences and Research. (2025, April 15). Quality by Design-Driven HPLC Method Development for Quantification of Resveratrol in Bulk and Pharmaceutical Dosage Form and it. Retrieved from [Link]

  • European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • YouTube. (2020, September 25). CLIPT Episode 4: Preparation of solid samples for analysis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Development and validation of a HPLC method for the determination of trans-resveratrol in spiked human plasma. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Catalpol. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021, July 31). Absorption Coefficients of Phenolic Structures in Different Solvents Routinely Used for Experiments. Retrieved from [Link][6]

  • National Center for Biotechnology Information. (n.d.). Overview of Liquid Sample Preparation Techniques for Analysis, Using Metal-Organic Frameworks as Sorbents. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). UV-Visible Spectroscopy. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Veratrole. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Properties of Resveratrol: In Vitro and In Vivo Studies about Metabolism, Bioavailability, and Biological Effects in Animal Models and Humans. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Resveratrol. PubChem Compound Database. Retrieved from [Link]

  • Innovations in Pharmaceuticals and Pharmacotherapy. (2020, June 15). Development and validation of a novel isocratic RP-HPLC method for simultaneous determination of 6-gingerol and thymol in herbal. Retrieved from [Link][13]

  • Zenodo. (n.d.). Development and Validation of a HPLC Method for 6-Gingerol and 6-Shogaol in Joint Pain Relief Gel Containing Ginger (Zingiber of. Retrieved from [Link][14]

  • International Journal of Pharmacy and Pharmaceutical Research. (2015, April 15). Uv-Vis Spectroscopy in Analysis of Phytochemicals. Retrieved from [Link]

  • University of Toronto Scarborough. (n.d.). Interpreting UV-Vis Spectra. Retrieved from [Link][4]

  • Shimadzu. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Retrieved from [Link][5]

  • ResearchGate. (n.d.). Determination of catalpol in dried rehmannia root and Taohong Siwu Decoction with high performance liquid chromatography. Retrieved from [Link]

  • ResearchGate. (2002, May 29). Supramol - a program for structure analysis of intercalates using molecular simulations: the structure of VOPO 4 ·C 6 H 4 O 2. Retrieved from [Link]

  • PubMed. (2018, October 11). Synthesis, Evaluation, and Structure-Activity Relationship Study of Lanosterol Derivatives To Reverse Mutant-Crystallin-Induced Protein Aggregation. Retrieved from [Link]

Sources

Application Note: Experimental Protocol for NF-κB Inhibition Assay with 6-O-Veratroylcatalpol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Mechanistic Rationale

6-O-Veratroylcatalpol (6-O-VC) is a bioactive iridoid glucoside derivative, primarily isolated from Pseudolysimachion rotundum var.[1] subintegrum and Catalpa species. Unlike its parent compound catalpol, the addition of the veratroyl moiety at the C-6 position significantly enhances its lipophilicity and biological potency.

Mechanism of Action (MOA): While many NF-κB inhibitors act directly on the IKK complex, 6-O-VC exhibits a unique upstream modulation. It suppresses the activity of Protein Kinase C (PKC), which subsequently downregulates the Extracellular Signal-Regulated Kinase (ERK) pathway.[1] This blockade prevents the downstream phosphorylation and degradation of IκBα, thereby sequestering the p65/p50 NF-κB complex in the cytoplasm and preventing its nuclear translocation.

Pathway Visualization

The following diagram illustrates the specific intervention points of 6-O-VC within the inflammatory cascade.

NFkB_Pathway LPS LPS / PMA (Stimulus) Receptor TLR4 / Receptors LPS->Receptor PKC PKC (Protein Kinase C) Receptor->PKC ERK ERK 1/2 (MAPK) PKC->ERK IKK IKK Complex ERK->IKK IkB IκBα (Inhibitor) IKK->IkB Phosphorylation NFkB_Cyto NF-κB (p65/p50) (Cytoplasmic) IkB->NFkB_Cyto Degradation releases NFkB_Nuc NF-κB (p65/p50) (Nuclear) NFkB_Cyto->NFkB_Nuc Translocation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB_Nuc->Cytokines Transcription Inhibitor This compound (6-O-VC) Inhibitor->PKC Inhibits Inhibitor->ERK Downregulates

Figure 1: 6-O-VC exerts anti-inflammatory effects by inhibiting PKC and ERK phosphorylation, effectively blocking the canonical NF-κB activation pathway.[1]

Experimental Pre-requisites

Material Preparation[2][3]
  • Compound: this compound (Purity ≥ 98% by HPLC).

  • Vehicle: Dimethyl sulfoxide (DMSO).

    • Solubility Note: Iridoid glucosides are generally soluble in DMSO. Prepare a 100 mM stock solution . Aliquot into small volumes (e.g., 20 µL) and store at -20°C to avoid repeated freeze-thaw cycles.

    • Working Solution: Dilute in serum-free media immediately before use. Final DMSO concentration must remain < 0.1% to avoid vehicle toxicity.

Cell Model Selection
  • Primary Model: RAW 264.7 (Murine Macrophages).[2][3]

    • Rationale: High sensitivity to LPS; robust NF-κB translocation response; standard for inflammation screening.

  • Secondary Model: THP-1 (Human Monocytes).[1]

    • Rationale: Human relevance; requires differentiation with PMA (100 nM) for 24h prior to experiment.

Protocol 1: Cytotoxicity Screening (Mandatory Validation)

Objective: To distinguish true anti-inflammatory activity from non-specific cell death.

  • Seeding: Plate RAW 264.7 cells at

    
     cells/well in a 96-well plate. Incubate overnight.
    
  • Treatment: Treat cells with 6-O-VC at increasing concentrations (e.g., 0, 1, 5, 10, 25, 50, 100 µM) for 24 hours.

  • Readout: Add MTT (0.5 mg/mL) or CCK-8 reagent. Incubate for 2-4 hours.

  • Analysis: Measure absorbance (570 nm for MTT; 450 nm for CCK-8).

  • Criterion: Only proceed with concentrations that maintain >90% cell viability .

    • Expected Result: 6-O-VC is typically non-cytotoxic up to 50-100 µM.

Protocol 2: NF-κB Nuclear Translocation Assay (Immunofluorescence)

Objective: Visual confirmation of 6-O-VC preventing p65 entry into the nucleus.

Experimental Workflow

Workflow Step1 Seed Cells (Coverslips) Step2 Pre-treatment (6-O-VC, 1h) Step1->Step2 Step3 Stimulation (LPS 1µg/mL, 30 min) Step2->Step3 Step4 Fixation & Permeabilization Step3->Step4 Step5 Staining (Anti-p65 / DAPI) Step4->Step5

Figure 2: Experimental timeline for translocation assay. Pre-treatment is critical for efficacy.

Detailed Steps
  • Seeding: Seed

    
     cells/well on sterile glass coverslips in a 6-well plate.
    
  • Starvation: Replace media with low-serum (0.5% FBS) media for 4 hours to reduce basal NF-κB activity.

  • Pre-treatment: Add 6-O-VC (e.g., 5, 10, 25 µM) or Vehicle (DMSO) for 1 hour .

    • Positive Control:[4] Bay 11-7082 (10 µM) or Dexamethasone (1 µM).

  • Stimulation: Add LPS (1 µg/mL) directly to the media. Incubate for 30 minutes .

    • Note: 30 mins is the peak translocation time for p65 in RAW 264.7 cells.

  • Fixation: Wash with PBS (ice-cold)

    
     2. Fix with 4% Paraformaldehyde (PFA) for 15 mins.
    
  • Permeabilization: 0.2% Triton X-100 in PBS for 10 mins.

  • Blocking: 5% BSA in PBS for 1 hour.

  • Primary Antibody: Anti-NF-κB p65 (Rabbit mAb, 1:400) overnight at 4°C.

  • Secondary Antibody: Alexa Fluor 488 (Goat anti-Rabbit, 1:1000) for 1 hour in dark.

  • Counterstain: DAPI (1 µg/mL) for 5 mins to visualize nuclei.

  • Imaging: Confocal microscopy.

    • Analysis: Calculate the ratio of Nuclear mean fluorescence intensity (MFI) to Cytoplasmic MFI.

Protocol 3: Western Blotting (Mechanistic Confirmation)

Objective: Quantify the inhibition of phosphorylation events (p-ERK, p-IκBα, p-p65).

Lysis and Harvesting
  • Scale: 60mm dishes (

    
     cells).
    
  • Treatment: Pre-treat with 6-O-VC (1h)

    
     LPS (1 µg/mL) for 15, 30, or 60 minutes .
    
    • Tip: p-IκBα degradation peaks at 15-30 mins; p-p65 phosphorylation peaks at 30-60 mins.

  • Lysis Buffer: RIPA buffer supplemented with Phosphatase Inhibitor Cocktail (Critical: Na3VO4, NaF) and Protease Inhibitors.

  • Collection: Scrape cells on ice, sonicate (3

    
     5s pulses), centrifuge at 14,000xg for 15 min at 4°C.
    
Target Proteins & Expected Outcomes
Target ProteinMolecular WeightExpected Change (LPS Only)Expected Change (LPS + 6-O-VC)
p-IκBα ~40 kDaHigh Increase (Phosphorylation)Decreased (Blockade of IKK)
Total IκBα ~39 kDaDecrease (Degradation)Restored/Stable
p-p65 (Ser536) ~65 kDaHigh IncreaseDecreased
p-ERK1/2 ~42/44 kDaHigh IncreaseDecreased (Upstream target)
β-Actin/GAPDH ~42/36 kDaNo Change (Loading Control)No Change

Data Analysis & Statistical Validation

Calculation of Inhibition

For quantitative assays (e.g., NO production via Griess Assay or ELISA for cytokines), calculate the percentage of inhibition using the following formula:



  • 
     : Absorbance of cells + LPS + 6-O-VC
    
  • 
     : Absorbance of cells + LPS (Maximum response)
    
  • 
     : Absorbance of untreated cells (Background)
    
Statistical Methods
  • Perform all experiments in biological triplicate (

    
    ).
    
  • Use One-way ANOVA followed by Dunnett’s post-hoc test to compare treatment groups against the LPS-only control.

  • Significance threshold:

    
    .
    

Troubleshooting Guide

IssueProbable CauseSolution
High Background in Western Blot Inadequate washing or high antibody concentration.Increase TBST washes; dilute primary antibody further (1:1000

1:2000).
No Translocation in LPS Control LPS degradation or cell passage number too high.Use fresh LPS aliquots; Use RAW 264.7 cells < Passage 15 (phenotype drifts after P20).
Cytotoxicity in Treated Cells DMSO concentration > 0.1%.Ensure final DMSO is

. Include a DMSO-only vehicle control.[4]
Inconsistent Phospho-bands Phosphatase activity during lysis.Keep lysates on ice strictly; add fresh phosphatase inhibitors immediately before use.

References

  • Le, M., et al. (2015). 6-O-Veratroyl catalpol suppresses pro-inflammatory cytokines via regulation of extracellular signal-regulated kinase and nuclear factor-κB in human monocytic cells.[1] Biochimie, 119, 52-59.

  • Kim, K.H., et al. (2003). Iridoid glucosides from Pseudolysimachion rotundum var. subintegrum suppress the production of nitric oxide and prostaglandin E2 in LPS-stimulated RAW 264.7 macrophages. Journal of Ethnopharmacology, 88(2-3), 287-291.[4]

  • Yang, J.H., et al. (2013). Resveratrol inhibits NF-κB signaling through suppression of p65 and IκB kinase activities. International Immunopharmacology, 17(3), 566-572. (Cited for comparative protocol methodology).[5]

  • Oeckinghaus, A., & Ghosh, S. (2009). The NF-kappaB family of transcription factors and its regulation. Cold Spring Harbor Perspectives in Biology, 1(4), a000034.

Sources

Application Note & Protocols: A Guide to Assessing ERK1/2 Phosphorylation in Response to 6-O-Veratroylcatalpol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Targeting a Key Cellular Signaling Hub

The Extracellular signal-Regulated Kinase (ERK) pathway, also known as the Ras-Raf-MEK-ERK pathway, is a cornerstone of cellular signal transduction.[1][2] This highly conserved cascade communicates signals from cell surface receptors to the nucleus, regulating fundamental processes such as cell proliferation, differentiation, survival, and apoptosis.[3][4] Given its central role, the dysregulation of the ERK/MAPK pathway is a hallmark of numerous pathologies, particularly cancer, making it a prime target for therapeutic intervention.[5][6]

Catalpol, an iridoid glycoside derived from Rehmanniae Radix, has demonstrated significant neuroprotective, anti-inflammatory, and anti-oxidative properties in numerous studies.[7][8][9] 6-O-Veratroylcatalpol is a derivative of catalpol, and while its specific mechanism of action is an active area of investigation, related compounds have been shown to modulate MAPK signaling pathways.[10] This has led to the compelling hypothesis that this compound may exert its biological effects by modulating the ERK signaling cascade.

The phosphorylation of ERK1 and ERK2 (at Thr202/Tyr204 and Thr185/Tyr187, respectively) is the pivotal activation event in this pathway.[11] Therefore, quantifying the levels of phosphorylated ERK (p-ERK) is a direct and robust method for assessing the cellular impact of compounds like this compound. This document provides a comprehensive guide with detailed protocols for measuring changes in ERK phosphorylation using three standard laboratory techniques: Western Blotting, ELISA, and Flow Cytometry.

The ERK/MAPK Signaling Cascade

The activation of ERK is a multi-step process initiated by extracellular stimuli like growth factors or cytokines.[6] As illustrated below, the binding of a ligand to its receptor tyrosine kinase (RTK) triggers a series of phosphorylation events that culminate in the activation of ERK.[3] Activated ERK then translocates to the nucleus to phosphorylate transcription factors, altering gene expression and driving cellular responses.[4]

ERK_Pathway cluster_nuc Nucleus receptor Receptor Tyrosine Kinase (RTK) ras Ras receptor->ras Activates raf Raf (MAP3K) ras->raf Activates mek MEK1/2 (MAP2K) raf->mek Phosphorylates erk ERK1/2 (MAPK) mek->erk Phosphorylates p_erk p-ERK1/2 (Active) erk->p_erk nucleus Nucleus p_erk->nucleus Translocates transcription Transcription Factors (e.g., ELK-1, c-Fos) p_erk->transcription Phosphorylates response Cellular Response (Proliferation, Survival) transcription->response ligand Growth Factor ligand->receptor compound This compound (Hypothesized Modulator) compound->mek Modulates?

Figure 1: The canonical ERK/MAPK signaling pathway.

Experimental Design: The Blueprint for Reliable Data

A well-designed experiment is crucial for generating reproducible and meaningful results. Before beginning any protocol, carefully consider the following variables.

  • Cell Line Selection: Choose a cell line relevant to the hypothesized effect of this compound. For neuroprotection studies, neuronal cell lines (e.g., SH-SY5Y, PC12) are appropriate. For anti-inflammatory assays, immune cells (e.g., RAW 264.7 macrophages, Jurkat cells) are suitable.

  • Dose-Response Analysis: To determine the potency of this compound, test a range of concentrations. A typical approach is a logarithmic-scale dilution series (e.g., 0.1 µM, 1 µM, 10 µM, 100 µM). This helps to determine the EC50 or IC50 of the compound.

  • Time-Course Analysis: ERK phosphorylation is often a transient event. To capture the peak response and understand the duration of the effect, perform a time-course experiment (e.g., 5, 15, 30, 60, 120 minutes) at an effective concentration.

  • Controls are Non-Negotiable:

    • Vehicle Control: Treat cells with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound. This is your baseline.[12]

    • Negative Control: Untreated cells to show the basal level of p-ERK.

    • Positive Control: Treat cells with a known ERK activator (e.g., Phorbol 12-myristate 13-acetate (PMA)[13], Epidermal Growth Factor (EGF)) to validate that the signaling pathway is responsive in your cell system.

Method 1: Western Blotting for p-ERK Analysis

Western blotting is the gold-standard technique for protein analysis, providing semi-quantitative data on protein expression and post-translational modifications.

Causality Behind the Method: This technique physically separates proteins by size, transfers them to a solid membrane, and uses highly specific antibodies to identify the target protein (p-ERK) and a loading control (Total ERK or a housekeeping protein like β-actin). Normalizing the p-ERK signal to the Total ERK signal is critical, as it corrects for any variations in protein loading between lanes, ensuring that observed changes are due to phosphorylation events and not differences in the total amount of protein.[11][12]

WB_Workflow A 1. Cell Culture & Treatment (Dose-response/Time-course) B 2. Cell Lysis (with Phosphatase/Protease Inhibitors) A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE (Separate proteins by size) C->D E 5. Protein Transfer (Gel to PVDF Membrane) D->E F 6. Blocking (Prevent non-specific binding) E->F G 7. Primary Antibody Incubation (Anti-p-ERK, overnight at 4°C) F->G H 8. Secondary Antibody Incubation (HRP-conjugated) G->H I 9. Chemiluminescent Detection (Imaging System) H->I J 10. Stripping & Re-probing (Incubate with Anti-Total ERK) I->J K 11. Data Analysis (Densitometry: p-ERK / Total ERK) J->K

Figure 2: Standard workflow for Western blot analysis of p-ERK.

Materials and Reagents
  • Cell Lysis: RIPA buffer with protease and phosphatase inhibitor cocktails.[14]

  • Quantification: BCA Protein Assay Kit.

  • SDS-PAGE: Acrylamide gels (e.g., 4-12% Bis-Tris), SDS-PAGE running buffer.

  • Transfer: PVDF membrane, transfer buffer.

  • Blocking: 5% Bovine Serum Albumin (BSA) in TBST. Note: BSA is preferred over non-fat milk for phospho-antibodies to reduce background.[14]

  • Antibodies:

    • Primary: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204).[15]

    • Primary: Mouse anti-Total ERK1/2.

    • Secondary: HRP-conjugated anti-rabbit IgG and anti-mouse IgG.[11]

  • Washing: Tris-buffered saline with 0.1% Tween-20 (TBST).

  • Detection: Enhanced chemiluminescence (ECL) substrate.

Step-by-Step Protocol
  • Cell Seeding and Treatment: a. Seed cells in 6-well plates to achieve 70-80% confluency on the day of the experiment.[12] b. Starve cells in serum-free media for 4-6 hours or overnight to reduce basal p-ERK levels. c. Treat cells with this compound, vehicle, and controls for the desired times and concentrations.

  • Protein Extraction: a. Place the plate on ice and aspirate the media. b. Wash cells once with ice-cold PBS.[14] c. Add 100-150 µL of ice-cold RIPA buffer (with inhibitors) to each well and scrape the cells. d. Transfer lysate to a microcentrifuge tube and incubate on ice for 30 minutes. e. Centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new, clean tube.[12]

  • Protein Quantification and Sample Preparation: a. Determine the protein concentration of each sample using a BCA assay. b. Normalize all samples to the same concentration (e.g., 1 µg/µL) with lysis buffer. c. Add Laemmli sample buffer and heat at 95°C for 5 minutes to denature the proteins.[11]

  • SDS-PAGE and Protein Transfer: a. Load 20-30 µg of protein per lane onto an SDS-PAGE gel. b. Run the gel at 120 V until the dye front reaches the bottom.[11] c. Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system.[12]

  • Immunoblotting: a. Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[11] b. Incubate the membrane with anti-phospho-ERK1/2 antibody (typically 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.[15] c. Wash the membrane three times for 10 minutes each with TBST. d. Incubate with HRP-conjugated anti-rabbit secondary antibody (typically 1:5000 in 5% BSA/TBST) for 1 hour at room temperature.[11] e. Wash the membrane three times for 10 minutes each with TBST.

  • Detection and Re-probing: a. Incubate the membrane with ECL substrate for 1-5 minutes. b. Capture the chemiluminescent signal using a digital imaging system. c. To normalize, strip the membrane using a mild stripping buffer, block again, and re-probe with the anti-Total ERK1/2 antibody, followed by the appropriate secondary antibody and detection.[16]

Method 2: ELISA for High-Throughput Screening

An Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based technique ideal for quantifying p-ERK levels from a large number of samples.

Causality Behind the Method: A sandwich ELISA uses two antibodies that bind to different epitopes on the target protein.[17] A capture antibody (e.g., anti-Total ERK) is coated onto the microplate well. The cell lysate is added, and the ERK protein is captured. A second, enzyme-conjugated detection antibody (anti-p-ERK) is then added, which binds only to the phosphorylated form of the captured protein. The addition of a substrate results in a colorimetric or fluorescent signal that is directly proportional to the amount of p-ERK in the sample.[18][19] This method is highly sensitive and quantitative.

Step-by-Step Protocol (General)

Note: Always follow the specific instructions provided with your commercial ELISA kit.[20][21]

  • Prepare Reagents and Samples: Prepare cell lysates as described in the Western Blot protocol (Section 4.2, Step 2). Dilute lysates, standards, and controls as per the kit manual.

  • Bind Target Protein: Add 100 µL of each standard and sample to the appropriate wells of the antibody-coated microplate. Incubate for 2.5 hours at room temperature.[18]

  • Wash: Aspirate the liquid and wash the wells several times with the provided wash buffer.

  • Add Detection Antibody: Add 100 µL of the prepared detection antibody (e.g., biotinylated anti-p-ERK) to each well. Incubate for 1 hour at room temperature.[18]

  • Wash: Repeat the wash step.

  • Add Enzyme Conjugate: Add 100 µL of HRP-conjugated streptavidin solution. Incubate for 1 hour.[18]

  • Wash: Repeat the wash step.

  • Develop Signal: Add 100 µL of TMB substrate. Incubate in the dark for 30 minutes. A blue color will develop.[18]

  • Stop Reaction: Add 50 µL of Stop Solution. The color will turn yellow.

  • Read Plate: Immediately measure the absorbance at 450 nm using a microplate reader.[18]

  • Analysis: Generate a standard curve from the standards and use it to calculate the concentration of p-ERK in your samples.

Method 3: Phospho-Flow Cytometry for Single-Cell Insights

Phospho-flow cytometry allows for the quantification of p-ERK levels within individual cells in a population.

Causality Behind the Method: This technique is invaluable for analyzing heterogeneous populations (like primary blood cells) or for correlating p-ERK levels with other cellular markers (e.g., cell surface proteins).[22] Cells are first treated, then fixed to preserve the phosphorylation state and permeabilized to allow antibodies to enter the cell. A fluorescently-labeled antibody specific to p-ERK is used for staining. The fluorescence intensity of individual cells is then measured by a flow cytometer, providing a distribution of signaling states across the entire population.[23]

Step-by-Step Protocol
  • Cell Stimulation: Treat cells in suspension or culture plates as described previously.

  • Fixation: a. Immediately after treatment, add pre-warmed formaldehyde to a final concentration of 1.5-4% and incubate for 10 minutes at 37°C. This cross-links proteins and locks in the phospho-state.[23][24] b. Centrifuge cells and wash with PBS.

  • Permeabilization: a. Resuspend the cell pellet by vortexing while slowly adding ice-cold 90-100% methanol. This step is critical for allowing the antibody to access intracellular epitopes.[25] b. Incubate on ice for 30 minutes.[24] c. Wash cells twice with stain buffer (e.g., PBS with 1% BSA).

  • Intracellular Staining: a. Resuspend cells in stain buffer containing the fluorochrome-conjugated anti-p-ERK1/2 antibody (e.g., PE-conjugated).[26] b. Incubate for 30-60 minutes at room temperature, protected from light. c. Wash cells twice with stain buffer.

  • Data Acquisition: a. Resuspend cells in a final volume of ~500 µL of stain buffer. b. Analyze on a flow cytometer, collecting data for at least 10,000 cells per sample.

  • Analysis: Gate on the cell population of interest and analyze the p-ERK signal using a histogram. The Median Fluorescence Intensity (MFI) is the key quantitative output.

Data Presentation and Interpretation

Summarizing your results in a clear format is essential. The table below provides a template for presenting data from a dose-response experiment.

Treatment Concentration (µM) p-ERK / Total ERK Ratio (Western Blot, Densitometry) p-ERK Concentration (ELISA, pg/mL) p-ERK MFI (Flow Cytometry)
Untreated-1.00 ± 0.12150.5 ± 15.2850 ± 75
Vehicle Control0.1% DMSO1.05 ± 0.15155.2 ± 18.1875 ± 90
Positive Control100 ng/mL EGF8.50 ± 0.951250.0 ± 110.69500 ± 810
This compound0.10.95 ± 0.11148.3 ± 16.5840 ± 82
This compound1.00.72 ± 0.09110.6 ± 12.3610 ± 65
This compound10.00.35 ± 0.0555.8 ± 7.8320 ± 41
This compound100.00.18 ± 0.0328.1 ± 4.5155 ± 25

References

  • GeneGlobe. (n.d.). From Surface to Nucleus: Understanding the ERK/MAPK Signaling Pathway.
  • Creative Diagnostics. (n.d.). Erk Signaling Pathway.
  • BenchChem. (2025). Application Notes and Protocols for Western Blot Analysis of p-ERK Levels Following Sos1-IN-4 Treatment.
  • Wikipedia. (n.d.). MAPK/ERK pathway.
  • Abeomics. (n.d.). ERK Signaling.
  • Sun, Y., Liu, W. Z., Liu, T., Feng, X., Yang, N., & Zhou, H. F. (2015). ERK/MAPK signalling pathway and tumorigenesis. PMC.
  • LI-COR Biosciences. (n.d.). Example Experiment: Characterizing ERK Activation in Response to Phorbol 12-Myristate 13-Acetate (PMA).
  • BenchChem. (2025). Application Notes and Protocols: Western Blot Analysis of p-ERK Inhibition by Edaxeterkib.
  • Roskoski, R. Jr. (2019). Nuclear ERK: Mechanism of Translocation, Substrates, and Role in Cancer. MDPI.
  • Kumari, P., Dwivedi, H., Baidya, M., & Shukla, A. K. (2019). Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors. PubMed.
  • NCBI Bookshelf. (2012). Phospho-ERK Assays - Assay Guidance Manual.
  • Xu, J., et al. (2022). Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor. Frontiers.
  • Kumari, P., Dwivedi, H., Baidya, M., & Shukla, A. K. (2019). Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors. PMC.
  • ResearchGate. (2017). How different is western blot protocol for phosphorylated protein from regular western blot?
  • ResearchGate. (2019). Flow cytometry protocol for pERK staining?
  • Thermo Fisher Scientific. (n.d.). ERK1/ERK2 (Phospho) [pT202/pY204] ELISA Kit - Invitrogen.
  • RayBiotech. (n.d.). Phospho-ERK/JNK/P38α ELISA Kit.
  • Abcam. (n.d.). ERK1 (phospho T202 + Y204) + ERK2 (phospho T185 + Y187) + Total ELISA Kit (AB176660).
  • Hedley, D. W., et al. (2021). Phospho‐ERK dynamics. Bio-protocol.
  • R&D Systems. (n.d.). Phospho-ERK1 (T202/Y204)/ERK2 (T185/Y187) DuoSet IC ELISA.
  • Chow, S., et al. (2003). Intracellular phospho-protein staining techniques for flow cytometry: monitoring single cell signaling events. PubMed.
  • MyBioSource. (n.d.). Human pERK(Phospho Extracellular Signal Regulated Kinase) ELISA Kit.
  • Bio-protocol. (n.d.). 2.4. Western Blot Analysis of Phospho-TrkA, ERK, Phospho-ERK, CREB and Phospho-CREB Proteins.
  • News-Medical. (2025). Catalpol shows neuroprotective effects across multiple neurologic conditions.
  • Bardet, V., et al. (2006). Single cell analysis of phosphoinositide 3-kinase/Akt and ERK activation in acute myeloid leukemia by flow cytometry. Haematologica.
  • Yan, G., et al. (2019). Catalpol Exerts a Neuroprotective Effect in the MPTP Mouse Model of Parkinson's Disease. Frontiers in Neuroscience.
  • BD Biosciences. (n.d.). BD Phosflow™ PE Mouse Anti-ERK1/2 (pT202/pY204).
  • Bi, J., et al. (2020). Neuroprotective Effect of Catalpol via Anti-Oxidative, Anti-Inflammatory, and Anti-Apoptotic Mechanisms. PMC.
  • ScienceOpen. (2025). Catapol: a promising natural neuroprotective agent for neurologic disorders.
  • ResearchGate. (n.d.). 6-O-trans-feruloyl catalpol regulates redox-sensitive Akt....

Sources

Application Note: High-Precision Cytotoxicity Profiling of 6-O-Veratroylcatalpol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scientific Rationale

6-O-Veratroylcatalpol (6-O-VC) is a bioactive iridoid glucoside derivative, structurally characterized by the presence of a 3,4-dimethoxybenzoyl (veratroyl) group at the C-6 position of the catalpol backbone. Unlike its parent compound catalpol, which is highly hydrophilic and exhibits poor membrane permeability, the veratroyl moiety significantly enhances the lipophilicity of 6-O-VC, potentially improving cellular uptake and bioavailability.

While 6-O-VC is widely investigated for its anti-inflammatory and neuroprotective properties—specifically through the inhibition of NF-κB and ERK signaling pathways—it also exhibits context-dependent cytotoxicity against specific cancer cell lines (e.g., HepG2, A549).

Why this guide is different: Standard cytotoxicity protocols (like generic MTT) often fail with iridoid glycosides due to two artifacts:

  • Chemical Reduction: The hemiacetal or glycosidic structures can sometimes chemically reduce tetrazolium salts, yielding false "viable" signals.

  • Solubility Limits: The amphiphilic nature of 6-O-VC requires precise solvent handling to prevent micro-precipitation in aqueous media, which scatters light and skews absorbance readings.

This guide details a self-validating workflow designed to eliminate these artifacts, using WST-8 (CCK-8) for primary screening and flow cytometry for mechanistic validation.

Pre-Assay Preparation: The "Hidden" Variables

Compound Reconstitution & Storage[1]
  • Solvent: Dimethyl Sulfoxide (DMSO), anhydrous, sterile-filtered (0.22 µm).

  • Solubility Limit: ~20 mg/mL in DMSO.

  • Stock Preparation: Prepare a 100 mM master stock.

  • Storage: Aliquot into amber glass vials (to prevent plastic leaching and photodegradation) and store at -20°C. Avoid freeze-thaw cycles; iridoids are susceptible to hydrolysis upon repeated temperature shifts.

The "Cell-Free" Interference Control
  • Critical Step: Before adding cells, mix 100 µM of 6-O-VC with the assay reagent (e.g., CCK-8) in culture media. Incubate for 2 hours.

  • Pass Criteria: If the O.D. of this well is >10% higher than the media-only blank, the compound is chemically reducing the dye. Action: Switch to a non-redox assay like ATP quantitation (CellTiter-Glo).

Primary Screening: CCK-8 (WST-8) Assay

We prioritize CCK-8 over MTT for 6-O-VC profiling because it produces a water-soluble formazan, eliminating the solubilization step where iridoid precipitation often occurs.

Materials[2][3][4][5][6][7][8]
  • Cell Lines: HepG2 (Liver), A549 (Lung), or THP-1 (Monocytic - for toxicity controls).

  • Reagent: Cell Counting Kit-8 (WST-8).

  • Plate: 96-well clear bottom, tissue-culture treated.

Step-by-Step Protocol
  • Seeding (Day 0):

    • Adherent cells: Seed 5,000–8,000 cells/well in 100 µL media.

    • Edge Effect Mitigation: Fill the outer perimeter wells with 200 µL sterile PBS. Do not use these wells for data.

    • Incubate 24h at 37°C, 5% CO2.

  • Treatment (Day 1):

    • Prepare serial dilutions of 6-O-VC in warm media.

    • Dose Range: 0, 1, 5, 10, 25, 50, 100, 200 µM.

    • Vehicle Control: Media + DMSO (matched to the highest concentration, typically 0.2%).

    • Positive Control: Doxorubicin (1 µM) or Staurosporine.

    • Aspirate old media and add 100 µL of treatment media. Run triplicates.

  • Readout (Day 2/3 - 24h or 48h post-treatment):

    • Add 10 µL of CCK-8 reagent directly to each well.

    • Incubate for 1–2 hours at 37°C. (Check color development every 30 mins).

    • Measure Absorbance at 450 nm (Reference wave: 650 nm).

Data Analysis

Calculate % Viability:



  • IC50 Determination: Fit data to a non-linear regression (log(inhibitor) vs. normalized response) using GraphPad Prism or similar software.

Mechanistic Validation: Multiplexed Flow Cytometry

Cytotoxicity must be distinguished from cytostasis. 6-O-VC often induces apoptosis via the mitochondrial pathway.

Experimental Logic

We will simultaneously assess Apoptosis (Annexin V) and Mitochondrial Membrane Potential (JC-1 or TMRE) to confirm the mechanism.

Workflow Diagram (DOT)

G cluster_Assays Parallel Mechanistic Assays Stock 6-O-VC Stock (100 mM DMSO) Seeding Cell Seeding (6-well Plate) Stock->Seeding Dilute Treat Treatment (IC50 & 2x IC50) Seeding->Treat 24h Attachment Annexin Annexin V / PI (Apoptosis) Treat->Annexin ROS DCFH-DA Staining (Oxidative Stress) Treat->ROS Mito JC-1 Dye (Mitochondrial Health) Treat->Mito Readout Flow Cytometry (FACS) Annexin->Readout ROS->Readout Mito->Readout Analysis Data Analysis (Gating & Statistics) Readout->Analysis

Figure 1: Integrated workflow for validating this compound cytotoxicity mechanisms.

Protocol: Annexin V-FITC / PI Staining
  • Harvest: Collect cells (including floating dead cells) after 24h treatment with 6-O-VC (at IC50 concentration).

  • Wash: Centrifuge (300 x g, 5 min) and wash 2x with cold PBS.

  • Stain: Resuspend in 100 µL Binding Buffer. Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI).

  • Incubate: 15 min at RT in the dark.

  • Analyze: Add 400 µL Binding Buffer and analyze via Flow Cytometer (FITC channel for Annexin, PE/Texas Red channel for PI).

Interpretation:

  • Q3 (Annexin-/PI-): Live cells.

  • Q4 (Annexin+/PI-): Early Apoptosis (Key indicator for 6-O-VC activity).

  • Q2 (Annexin+/PI+): Late Apoptosis/Necrosis.

Proposed Signaling Pathway

Based on current literature regarding catalpol derivatives, 6-O-VC likely operates via the following cascade:

Pathway Drug This compound ROS Intracellular ROS Accumulation Drug->ROS Oxidative Stress NFkB NF-κB / ERK (Inhibition) Drug->NFkB Anti-inflammatory Mito Mitochondrial Dysfunction (ΔΨm Loss) ROS->Mito Bcl2 Bcl-2 (Downregulation) NFkB->Bcl2 Transcriptional Control Bax Bax (Upregulation) Bax->Mito Bcl2->Mito Blocks Caspase Caspase-3/9 Activation Mito->Caspase Cyt c Release Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis

Figure 2: Putative Mechanism of Action.[1] 6-O-VC induces oxidative stress while simultaneously inhibiting survival signaling (NF-κB), leading to mitochondrial apoptosis.

Data Summary & Expected Results

Assay TypeParameterExpected Outcome for 6-O-VC
CCK-8 Cell ViabilityDose-dependent reduction. IC50 typically 20–100 µM depending on cell line.
Annexin V Phosphatidylserine ExposureIncrease in Q4 (Early Apoptosis) population.
DCFH-DA ROS GenerationRight-shift in fluorescence intensity (Green channel).
JC-1 Mito. Membrane PotentialShift from Red (aggregates) to Green (monomers) fluorescence.

Troubleshooting & Expert Tips

  • Precipitation Check: If you see "spiky" data in the CCK-8 assay, view the wells under a microscope before adding the reagent. 6-O-VC crystals appear as needle-like structures. If present, lower the starting concentration or increase the DMSO percentage (max 0.5%).

  • Serum Interaction: Iridoids can bind to albumin in FBS. If IC50 values are inconsistently high, try a 4-hour treatment in serum-free media, followed by 20h in complete media.

  • Colorimetric Noise: If the media turns yellow/brown upon adding 6-O-VC (oxidation), subtract the absorbance of a "Compound + Media" blank from all readings.

References

  • Bioactivity of this compound

    • Study: "6-O-Veratroyl catalpol suppresses pro-inflammatory cytokines via regulation of extracellular signal-regulated kinase and nuclear factor-κB in human monocytic cells."[2]

    • Source: Biochimie (2015).[2]

    • URL:[Link]

  • Catalpol Derivatives & Cytotoxicity

    • Study: "Design, synthesis and anticancer activities evaluation of novel pyrazole modified catalpol deriv
    • Source: PMC / NIH (2023).
    • URL:[Link]

  • General Protocol for Tetrazolium Assays (WST-8/CCK-8): Source: Abcam / Sci-Hub Protocols.
  • DMSO Solubility & Handling: Source: Sigma-Aldrich Technical Data (VU0238429 deriv

Sources

Application Note: Elucidating the Transcriptional Modulation of Inflammatory and Apoptotic Pathways by 6-O-Veratroylcatalpol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Mechanistic Insight

6-O-Veratroylcatalpol (6-O-VC) is a bioactive iridoid glucoside derivative, structurally distinct from its parent compound, Catalpol, by the esterification of the C-6 hydroxyl group with a veratroyl moiety. This structural modification significantly enhances its lipophilicity and membrane permeability, thereby potentiating its pharmacological efficacy.

While Catalpol is widely recognized for its neuroprotective and anti-aging properties, 6-O-VC has emerged as a potent modulator of inflammatory signaling and apoptotic cascades. It is particularly valuable in drug development research focusing on cerebral ischemia-reperfusion injury (CIRI) and chronic inflammatory diseases .

The Molecular Mechanism

The primary utility of 6-O-VC lies in its ability to downregulate pro-inflammatory gene expression. Unlike non-specific anti-inflammatories, 6-O-VC acts upstream in the signaling cascade.

  • Target: Protein Kinase C (PKC).[1]

  • Downstream Effect: Inhibition of PKC prevents the phosphorylation and activation of ERK1/2 (Extracellular signal-Regulated Kinase) and NF-

    
    B  (Nuclear Factor kappa-light-chain-enhancer of activated B cells).
    
  • Transcriptional Outcome: This blockade results in the transcriptional suppression of key cytokines (TNF-

    
    , IL-1
    
    
    
    , IL-6) and enzymes (iNOS, COX-2).
Signaling Pathway Visualization

The following diagram illustrates the specific intervention points of 6-O-VC within the inflammatory signaling cascade.

G cluster_pathways Cytosolic Signaling Stimulus Stimulus (LPS / PMA) Receptor Membrane Receptor (TLR4) Stimulus->Receptor PKC PKC (Protein Kinase C) Receptor->PKC ERK p-ERK1/2 (MAPK Pathway) PKC->ERK IKK IKK Complex PKC->IKK Nucleus Nucleus (Transcriptional Activation) ERK->Nucleus Phosphorylation IkB IκB degradation IKK->IkB NFkB NF-κB (p65/p50) Translocation IkB->NFkB Release NFkB->Nucleus Cytokines Gene Expression: TNF-α, IL-1β, IL-6, iNOS Nucleus->Cytokines Transcription Drug This compound (6-O-VC) Drug->PKC INHIBITS

Figure 1: this compound inhibits PKC, preventing downstream activation of NF-


B and ERK pathways, thereby suppressing inflammatory gene transcription.

Experimental Design Strategy

To rigorously investigate 6-O-VC, researchers must distinguish between cytotoxicity and specific gene modulation. The following workflow ensures data integrity.

Model Selection
  • Primary Model: THP-1 Cells (Human monocytic cell line).[1] Differentiated with PMA, these cells mimic tissue macrophages and are the gold standard for studying 6-O-VC anti-inflammatory mechanisms.

  • Secondary Model: RAW 264.7 (Murine macrophages) or PC12 (Rat pheochromocytoma, for neuroprotection studies).

Experimental Workflow

Workflow Step1 1. Cell Seeding (THP-1 / RAW264.7) Step2 2. Pre-Treatment (6-O-VC: 10-100 μM) 1-2 Hours Step1->Step2 Step3 3. Stimulation (LPS or PMA) 6h (RNA) / 24h (Protein) Step2->Step3 Step4 4. Harvest Step3->Step4 Branch1 RNA Isolation (Trizol/Column) Step4->Branch1 Branch2 Protein Lysis (RIPA + Inhibitors) Step4->Branch2 End1 RT-qPCR (Gene Expression) Branch1->End1 End2 Western Blot (Pathway Validation) Branch2->End2

Figure 2: Step-by-step experimental workflow for assessing 6-O-VC effects on gene expression.

Detailed Protocols

Protocol A: Dose Optimization & Cell Viability

Rationale: To define the "Therapeutic Window" where 6-O-VC modulates genes without killing cells.

  • Seeding: Seed THP-1 cells at

    
     cells/well in 96-well plates. Differentiate with 100 nM PMA for 24h if using monocytes.
    
  • Treatment: Replace media. Treat cells with increasing concentrations of 6-O-VC (0, 10, 30, 50, 100

    
    M).
    
  • Incubation: Incubate for 24 hours at 37°C, 5% CO

    
    .
    
  • Assay: Add 10

    
    L of CCK-8 or MTT reagent to each well. Incubate for 2-4 hours.
    
  • Measurement: Measure absorbance at 450 nm (CCK-8) or 570 nm (MTT).

  • Criteria: Select the highest concentration that maintains >90% viability for subsequent gene expression studies.

Protocol B: Gene Expression Analysis (RT-qPCR)

Rationale: To quantify transcriptional changes in inflammatory markers.

1. Cell Treatment:

  • Seed cells in 6-well plates (

    
     cells/well).
    
  • Pre-treat with selected 6-O-VC dose (e.g., 50

    
    M) for 1 hour .
    
  • Add Stimulus: LPS (1

    
    g/mL) or PMA (100 nM).
    
  • Incubate for 6 hours (Peak mRNA for cytokines).

2. RNA Extraction (Trizol Method):

  • Wash cells 2x with cold PBS.

  • Add 1 mL Trizol directly to the well; lyse by pipetting.

  • Add 200

    
    L Chloroform, shake vigorously (15s), incubate (3 min), centrifuge (12,000g, 15 min, 4°C).
    
  • Transfer aqueous phase to a new tube. Add 500

    
    L Isopropanol. Precipitate RNA.
    
  • QC Check: Measure A260/A280 ratio. Target: 1.8–2.0.

3. cDNA Synthesis:

  • Use 1

    
    g total RNA.
    
  • Reverse Transcription Kit: 25°C (10 min) -> 37°C (120 min) -> 85°C (5 min).

4. qPCR Setup:

  • Master Mix: SYBR Green (10

    
    L) + F/R Primers (0.4 
    
    
    
    L each) + cDNA (2
    
    
    L) + H
    
    
    O (7.2
    
    
    L).
  • Cycle: 95°C (30s) -> [95°C (5s) -> 60°C (30s)] x 40 cycles.

Target Gene Primer Table (Human THP-1):

Gene TargetFunctionForward Primer (5'-3')Reverse Primer (5'-3')
GAPDH HousekeepingGTCTCCTCTGACTTCAACAGCGACCACCCTGTTGCTGTAGCCAA
TNF-

Pro-inflammatoryGAGGCCAAGCCCTGGTATGCGGGCCGATTGATCTCAGC
IL-1

Pro-inflammatoryACGATGCACCTGTACGATCATCTTTCAACACGCAGGACAG
IL-6 Pro-inflammatoryAGCCACTCACCTCTTCAGAACGCCTCTTTGCTGCTTTCACAC
COX-2 EnzymeCTGGCGCTCAGCCATACAGCGCACTTATACTGGTCAAATCCC
Protocol C: Western Blot Validation

Rationale: mRNA changes do not always correlate with protein levels. This step confirms the functional outcome.

  • Lysis: Harvest cells 24h post-treatment using RIPA buffer + Protease/Phosphatase inhibitors.

  • Blotting: Load 30

    
    g protein/lane on 10% SDS-PAGE. Transfer to PVDF.
    
  • Antibodies:

    • Primary: Anti-p-NF-

      
      B p65 (1:1000), Anti-p-ERK1/2 (1:1000), Anti-I
      
      
      
      B
      
      
      (1:1000).
    • Loading Control: Anti-

      
      -Actin (1:5000).
      
  • Detection: ECL Chemiluminescence.

  • Expected Result: 6-O-VC should reduce p-NF-

    
    B and p-ERK bands compared to the LPS-only group.
    

Data Analysis & Troubleshooting

Quantitative Analysis

Calculate Relative Gene Expression using the


 method:
  • Fold Change

    
    
    
Troubleshooting Matrix
ObservationProbable CauseCorrective Action
High Ct values (>35) Low RNA yield or degradationCheck RNA integrity on gel; increase starting cell number.
Inconsistent Replicates Pipetting error or bubblesUse electronic pipettes; centrifuge plate before run.
No inhibition seen Drug degradation or wrong timing6-O-VC is an ester; prepare fresh in DMSO. Ensure pre-treatment is 1-2h before LPS.
High Cytotoxicity Drug concentration too highRepeat MTT assay; do not exceed 100

M.

References

  • Le, M., Kim, M. S., Song, Y. S., Ryu, H., Oh, S. R., & Yoon, D. Y. (2015). 6-O-Veratroyl catalpol suppresses pro-inflammatory cytokines via regulation of extracellular signal-regulated kinase and nuclear factor-κB in human monocytic cells.[2] Biochimie, 119, 52–59.

  • Jiang, B., Shen, R. F., Bi, J., Tian, X. S., Hinchliffe, T., & Xia, Y. (2015). Catalpol: a potential therapeutic for neurodegenerative diseases. Current Medicinal Chemistry, 22(10), 1278–1291.

  • Zhang, X., Jin, C., Li, Y., Guan, S., Han, F., & Zhang, S. (2013). Catalpol improves cholinergic function and reduces inflammatory cytokines in the senescent mice induced by D-galactose. Food and Chemical Toxicology, 58, 50–55.

  • Livak, K. J., & Schmittgen, T. D. (2001). Analysis of relative gene expression data using real-time quantitative PCR and the 2(-Delta Delta C(T)) Method. Methods, 25(4), 402–408.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Extraction Yield of 6-O-Veratroylcatalpol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the extraction of 6-O-veratroylcatalpol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of isolating this promising iridoid glycoside. We will address common challenges, provide in-depth troubleshooting, and offer validated protocols to help you maximize your yield and purity.

Part 1: Frequently Asked Questions (FAQs)

This section provides quick answers to the most common issues encountered during the extraction of this compound and related compounds.

Q1: Why is my this compound yield consistently low?

A: Consistently low yields can typically be traced back to one of four key areas:

  • Inefficient Cell Lysis: The plant's cell walls must be adequately broken down to allow the solvent to access the compound. Ensure your plant material is ground to a fine, consistent powder.[1]

  • Suboptimal Solvent Choice: this compound is a polar glycoside. The polarity of your extraction solvent must be well-matched.[1]

  • Inadequate Extraction Parameters: The efficiency of the extraction is governed by time, temperature, and the solvent-to-solid ratio. These parameters must be optimized, as simply extending the extraction time does not guarantee a higher yield and can lead to degradation.[1][2]

  • Compound Degradation: Iridoid glycosides can be sensitive to high temperatures and extreme pH levels, which can cause them to break down during the extraction process.[1]

Q2: What is the best starting solvent for extraction?

A: For polar iridoid glycosides like this compound, aqueous mixtures of alcohols are highly effective. We recommend starting with 70-80% aqueous methanol or ethanol .[1][3] The addition of water increases the solvent's polarity, which enhances the extraction of water-soluble compounds, and swells the plant material, allowing for better solvent penetration.[4][5]

Q3: My crude extract is very impure and contains oily residues. What should I do?

A: This is a common issue, especially with plant materials rich in lipids. These non-polar compounds can interfere with subsequent purification steps. We recommend a pre-extraction "defatting" step. Before your main extraction, wash the powdered plant material with a non-polar solvent like n-hexane . This will remove lipids and other non-polar impurities without significantly affecting your target compound.[1]

Q4: How can I quickly check if my extraction was successful before running HPLC?

A: Thin Layer Chromatography (TLC) is an excellent, rapid method for qualitative analysis. Spot your crude extract, a co-spot (extract + standard), and a pure standard of this compound on a TLC plate (e.g., silica gel). Develop the plate with an appropriate solvent system (e.g., a mixture of ethyl acetate, methanol, and water) and visualize under UV light or with a staining reagent. This will confirm the presence of your target compound and give you a preliminary idea of purity.

Part 2: In-Depth Troubleshooting Guide

This section provides a deeper dive into specific problems, explaining the underlying science and offering systematic solutions.

Issue 1: Low Yield and Poor Extraction Efficiency

Q: I've tried 70% methanol, but my yield is still poor. How do I systematically optimize my extraction parameters?

A: When a standard solvent system is not providing adequate results, a systematic optimization of all critical parameters is necessary. The interplay between solvent concentration, temperature, time, and the solvent-to-solid ratio is crucial.[2][6] Modern techniques like Ultrasound-Assisted Extraction (UAE) are often more efficient and less destructive than traditional methods like maceration or Soxhlet extraction.[1]

The following table summarizes the influence of these parameters. For a rigorous approach, consider using a statistical method like Response Surface Methodology (RSM) to find the true optimum conditions.[7]

Table 1: Influence of Key Extraction Parameters on Iridoid Glycoside Yield

ParameterGeneral Influence on YieldRationale & Key ConsiderationsRecommended Starting Point
Solvent Concentration HighThe polarity must be fine-tuned. For this compound, 70-80% aqueous methanol is often optimal.[1][7] Pure water or pure alcohol is generally less effective.[8]76% Methanol[7]
Temperature Increases up to a point, then decreasesHigher temperatures increase solvent diffusivity and solubility but can cause degradation of thermolabile compounds like iridoid glycosides.[1][8]45-50°C[1]
Extraction Time Increases up to a plateauLonger times allow for more complete extraction, but diminishing returns are common. Prolonged exposure can also lead to degradation.[1][6]30-35 minutes (for UAE)[7]
Solvent-to-Solid Ratio HighA higher ratio creates a larger concentration gradient, enhancing mass transfer from the plant material into the solvent.[2][7]34:1 (mL/g)[7]

Q: Could the this compound be degrading during my extraction process?

A: Yes, degradation is a significant risk. Iridoid glycosides are susceptible to both thermal and hydrolytic degradation (especially at non-neutral pH).[1] If you are using high-temperature methods like Soxhlet or prolonged heating, you are likely losing a portion of your yield.

Solutions to Minimize Degradation:

  • Use Low-Temperature Techniques: Prioritize methods like Ultrasound-Assisted Extraction (UAE), which operates at controlled, lower temperatures (e.g., 45°C) and for shorter durations.[1]

  • Control pH: Ensure your extraction solvent is near-neutral. Avoid adding strong acids or bases unless specifically required for a purification step.

  • Minimize Light Exposure: Some related phenolic compounds are known to be light-sensitive.[9][10] It is good practice to protect your extracts from direct light, for example, by using amber glassware or covering flasks with aluminum foil.[3]

Issue 2: Extract Purification and Contamination

Q: I'm losing my compound during a liquid-liquid extraction step. What's going wrong?

A: This often happens due to poor phase separation or emulsion formation.[1] An emulsion is a stable mixture of two immiscible liquids, which prevents a clean separation and traps your compound in the interfacial layer.

Troubleshooting Phase Separation:

  • Insufficient Mixing/Centrifugation: Ensure you have mixed the two phases thoroughly but have also centrifuged at a sufficient speed and for a long enough duration to force a clean break.[1]

  • Adjust Solvent System: The polarity of your organic solvent is critical. If you are using a solvent like ethyl acetate to partition your aqueous extract, the presence of certain plant matrix components can promote emulsion. Try using a slightly more or less polar solvent.

  • "Break" the Emulsion: Sometimes adding a small amount of a saturated salt solution (brine) can help disrupt the emulsion and improve phase separation.

Q: My column chromatography purification isn't separating the target compound effectively.

A: Poor separation during column chromatography usually points to an issue with the stationary phase or the mobile phase.

Optimization Strategies:

  • Stationary Phase: For a polar compound like this compound, you have two main choices. Normal-phase (e.g., silica gel) separates based on polarity, where more polar compounds elute later.[7] Reversed-phase (e.g., C18) separates based on hydrophobicity, where more polar compounds elute earlier. If you are getting poor separation on silica, consider trying a C18 column.

  • Mobile Phase Gradient: A simple isocratic (single solvent mixture) elution may not be sufficient to separate your compound from closely related impurities. Use a stepwise or linear gradient. For a silica column, you might start with a less polar mobile phase (e.g., ethyl acetate/hexane) and gradually increase the polarity by adding methanol.[7][11]

Part 3: Visualized Workflows and Protocols

General Extraction and Quantification Workflow

The following diagram outlines the complete process from raw plant material to a quantified, pure compound.

cluster_prep Sample Preparation cluster_extract Extraction cluster_purify Purification cluster_analyze Analysis p1 Dry Plant Material p2 Grind to Fine Powder p1->p2 p3 Pre-Extraction Defatting (with Hexane) p2->p3 e1 Ultrasound-Assisted Extraction (76% MeOH, 45°C, 33 min) p3->e1 Extracted Powder e2 Filter to Remove Solids e1->e2 e3 Concentrate Under Reduced Pressure e2->e3 u1 Liquid-Liquid Partitioning (e.g., Ethyl Acetate/Water) e3->u1 Crude Extract u2 Column Chromatography (Silica or C18) u1->u2 u3 Collect & Pool Fractions (Monitor by TLC) u2->u3 a1 Dry Final Product u3->a1 Pure Fractions a2 Quantify Yield by HPLC-UV a1->a2

Caption: Workflow from sample preparation to final analysis.

Troubleshooting Decision Tree: Low Yield

Use this diagram to diagnose the cause of low extraction yields.

start Low Yield Detected q1 Is the plant material a fine, consistent powder? start->q1 sol1 Action: Re-grind material. Consider cryogenic grinding for tough/fibrous samples. q1->sol1 No q2 Are you using an optimized solvent system? (e.g., 70-80% aq. MeOH) q1->q2 Yes sol1->q2 sol2 Action: Switch to 76% aq. MeOH. Test different alcohol/water ratios. q2->sol2 No q3 Is your extraction method low-temperature? (< 60°C) q2->q3 Yes sol2->q3 sol3 Action: Switch from high-heat methods (Soxhlet) to UAE or controlled maceration. q3->sol3 No q4 Have you optimized time and solvent:solid ratio? q3->q4 Yes sol3->q4 sol4 Action: Increase solvent:solid ratio (e.g., to 30:1). Perform a time-course experiment (15, 30, 45, 60 min) to find the plateau. q4->sol4 No end Yield Improved q4->end Yes sol4->end

Caption: A decision tree for troubleshooting low extraction yields.

Part 4: Standardized Experimental Protocols

Protocol 1: Optimized Ultrasound-Assisted Extraction (UAE)

This method is recommended for its high efficiency and reduced risk of thermal degradation.[1][7]

  • Sample Preparation: Accurately weigh 10 g of finely powdered, defatted plant material and place it in a 500 mL Erlenmeyer flask.

  • Solvent Addition: Add 340 mL of 76% aqueous methanol to the flask, achieving a solvent-to-solid ratio of 34:1 (mL/g).[7]

  • Sonication: Place the flask in an ultrasonic bath, ensuring the water level in the bath is higher than the solvent level in the flask. Sonicate for 33 minutes at a controlled temperature of 45-50°C and a frequency of 40 kHz.[1][7]

  • Filtration: After sonication, allow the mixture to cool to room temperature. Filter the mixture through Whatman No. 1 filter paper to separate the solid residue.

  • Concentration: Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator. Ensure the water bath temperature does not exceed 50°C to prevent compound degradation.[7] The resulting crude extract is now ready for purification.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Quantification

This protocol provides a baseline for quantifying this compound in your purified extracts.[7][9]

  • System & Column: Use a reversed-phase HPLC system with a C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: Deionized water with 0.1% formic acid.

    • Solvent B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution:

    • Start with a gradient appropriate for separating iridoid glycosides, for example: 5-25% B over 20 minutes, then a wash step at 95% B, followed by re-equilibration. This gradient will need to be optimized.

  • Detection: Use a UV detector set to the maximum absorbance wavelength (λmax) of this compound. This can be determined with a UV scan of a pure standard but is likely to be in the 280-320 nm range due to the veratroyl group.

  • Sample Preparation: Prepare a stock solution of your pure compound in methanol. Create a series of standard solutions of known concentrations (e.g., 1, 5, 10, 25, 50 µg/mL). Accurately weigh your dried extract, dissolve it in methanol to a known concentration (e.g., 1 mg/mL), and filter through a 0.45 µm syringe filter before injection.[7]

  • Quantification: Inject the standard solutions to generate a calibration curve (Concentration vs. Peak Area). Inject your sample, identify the peak by comparing its retention time to the standard, and use the peak area and the calibration curve to determine the concentration in your sample.[7]

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Extraction of 6-O-Cinnamoylcatalpol from Plant Material.
  • Benchchem. (n.d.). Technical Support Center: 6-O-Cinnamoylcatalpol Extraction.
  • Anonymous. (2025, September 23). Analytical Techniques for the Quantification and Validation of Resveratrol: A Review. Bentham Science Publishers.
  • Anonymous. (2025, September 23). Analytical Techniques for the Quantification and Validation of Resveratrol: A Review. Bentham Science Publishers.
  • Al-Jubouri, E. S. J., Abas, W. F., & Al-Mousawi, A. J. (2022). Extraction and Purification of Resveratrol from Grape Waste. Indian Journal of Forensic Medicine & Toxicology, 16(1), 455.
  • Anonymous. (n.d.).
  • Mohammed, A. (2018, March 26). Factors affecting the extraction process.
  • Sultan, Z. M., et al. (2016). Effect of solvent polarity on extraction yield and antioxidant properties of phytochemicals from bean (Phaseolus vulgaris) seeds. Ciência e Tecnologia de Alimentos, 36(1).
  • Anonymous. (n.d.). Stability of Propolis Phenolics during Ultrasound-Assisted Extraction Procedures. PMC.
  • Anonymous. (2024, December 2). Optimization of Extraction Process for Improving Polyphenols and Antioxidant Activity from Papaya Seeds (Carica papaya L.) Using Response Surface Methodology. MDPI.
  • Anonymous. (2025, September 3).

Sources

Iridoid Glucoside Purification: A Technical Support and Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of iridoid glucoside purification. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the challenges you may encounter. Our goal is to equip you with the knowledge to not only solve problems but to understand their root causes, enabling you to develop robust and efficient purification strategies.

Troubleshooting Guide: From Extraction to Pure Compound

This section addresses specific issues in a question-and-answer format, providing not just solutions, but the rationale behind them.

Extraction Phase

Question: My iridoid glucoside yield from extraction is consistently low. What are the likely causes and how can I improve it?

Answer:

Low extraction yields are a common frustration. The cause often lies in the interplay between the solvent, the extraction method, and the inherent stability of the target compounds.

  • Underlying Causes & Solutions:

    • Inappropriate Solvent Choice: Iridoid glucosides are generally polar compounds due to the presence of the glucose moiety.[1] Therefore, highly nonpolar solvents will be ineffective. Conversely, a solvent that is too polar might extract a large amount of water-soluble impurities, complicating downstream purification.

      • Solution: Employ a systematic approach to solvent selection. Start with moderately polar solvents like methanol or ethanol. Aqueous mixtures (e.g., 75% ethanol in water) often provide a good balance of extracting the target compounds while minimizing the co-extraction of highly polar impurities.[2] For optimization, consider a small-scale trial with different solvent systems and analyze the extracts via HPLC to determine the most efficient one for your specific plant material.

    • Inefficient Extraction Method: Passive methods like maceration may not be sufficient to disrupt the plant cell walls and release the iridoid glucosides.

      • Solution: Consider more dynamic extraction techniques. Ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) can significantly improve yields by enhancing solvent penetration and cell disruption.[3][4] For instance, UAE uses ultrasonic waves to create cavitation, which breaks down cell walls.

    • Compound Degradation During Extraction: Some iridoid glucosides are sensitive to high temperatures and prolonged extraction times.[4][5]

      • Solution: If you are using a heat-based method like reflux extraction, monitor the temperature and extraction duration carefully. A stability study of your target compound at different temperatures can be invaluable.[6] Consider performing extractions at lower temperatures for longer durations or using non-heat-based methods if your compound is particularly labile.

    • Incomplete Grinding of Plant Material: The solvent can only extract from the exposed surface area of the plant material.

      • Solution: Ensure your plant material is finely and uniformly powdered. This increases the surface area for solvent interaction and improves extraction efficiency.

Chromatography: Initial Cleanup with Macroporous Resin

Question: I'm using macroporous resin for initial cleanup, but the recovery of my iridoid glucosides is poor, or I'm getting significant co-elution of impurities. What's going wrong?

Answer:

Macroporous resin chromatography is an excellent first step for enriching iridoid glucosides from a crude extract.[7] However, its effectiveness hinges on the correct choice of resin and elution conditions. The principle of separation on macroporous resins is based on a combination of adsorption and molecular sieving.[8][9][10]

  • Underlying Causes & Solutions:

    • Incorrect Resin Polarity: Macroporous resins are available in a range of polarities (nonpolar, weakly polar, and polar). Using a resin with inappropriate polarity for your target compounds can lead to either irreversible adsorption or no retention at all.

      • Solution: For polar iridoid glucosides, a weakly polar or polar resin is generally suitable. It's advisable to screen a few different resins with varying polarities to find the one that provides the best balance of retention and recovery for your specific compounds.

    • Suboptimal Elution Solvents: The elution of the target compounds and the removal of impurities are controlled by the polarity of the eluting solvents.

      • Solution: A stepwise gradient elution is typically employed.

        • Loading: The crude extract, usually dissolved in water, is loaded onto the column.

        • Washing: The column is first washed with water to remove highly polar impurities like sugars and salts.[11]

        • Elution of Target Compounds: The iridoid glucosides are then eluted with a solvent of intermediate polarity, commonly an ethanol-water mixture (e.g., 30-50% ethanol).[2][11]

        • Stripping of Strongly Bound Impurities: Finally, a higher concentration of ethanol or another organic solvent is used to remove more nonpolar, strongly bound impurities.

    • Flow Rate and Sample Loading: An excessively high flow rate can prevent effective interaction between the analytes and the resin, leading to poor retention. Overloading the column will exceed its binding capacity, causing the target compounds to elute prematurely with the impurities.

      • Solution: Optimize the flow rate to allow for sufficient equilibration time. Determine the column's capacity for your crude extract through small-scale experiments to avoid overloading.

High-Performance Liquid Chromatography (HPLC) and High-Speed Counter-Current Chromatography (HSCCC)

Question: I'm observing poor peak resolution and tailing peaks during my HPLC analysis of iridoid glucosides. How can I troubleshoot this?

Answer:

Poor peak shape in HPLC can be caused by a multitude of factors, from the sample itself to the instrumentation.[5][12]

  • Underlying Causes & Solutions:

    • Secondary Interactions with the Stationary Phase: Residual silanol groups on silica-based C18 columns can interact with the polar functional groups of iridoid glucosides, leading to peak tailing.[12]

      • Solution:

        • Lower the Mobile Phase pH: Adding a small amount of an acid (e.g., 0.1% formic acid or phosphoric acid) to the mobile phase can suppress the ionization of the silanol groups, minimizing these secondary interactions.[12]

        • Use an End-Capped Column: Modern, high-quality end-capped columns have fewer free silanol groups and are less prone to causing peak tailing with polar analytes.

    • Column Overload: Injecting too much sample can saturate the stationary phase, resulting in broadened and distorted peaks.[12]

      • Solution: Reduce the injection volume or dilute the sample.

    • Inappropriate Mobile Phase Composition: An isocratic mobile phase may not be suitable for complex samples containing compounds with a wide range of polarities.

      • Solution: Develop a gradient elution method, starting with a higher aqueous composition and gradually increasing the organic solvent (e.g., acetonitrile or methanol) content. This will improve the separation of both early and late-eluting peaks.

    • Sample Solvent Effects: Dissolving the sample in a solvent that is much stronger (less polar in reversed-phase HPLC) than the initial mobile phase can cause peak distortion.[12]

      • Solution: Whenever possible, dissolve the sample in the initial mobile phase or a weaker solvent.

Question: I'm struggling with the selection of a suitable two-phase solvent system for the HSCCC purification of my iridoid glucosides. How do I approach this systematically?

Answer:

The selection of the two-phase solvent system is the most critical step for a successful HSCCC separation.[2][11] The goal is to find a system where the target compounds have ideal partition coefficients (K-values).

  • Systematic Approach to Solvent System Selection:

    • Understanding the Partition Coefficient (K): The K-value is the ratio of the concentration of the analyte in the stationary phase to its concentration in the mobile phase. For optimal separation, the K-values of the target compounds should ideally be between 0.5 and 2.0.

    • Initial Screening: Based on the polarity of your iridoid glucosides, choose a few common solvent systems to screen. A popular choice for iridoid glucosides is a mixture of ethyl acetate, n-butanol, and water.[11]

    • Small-Scale Shake-Flask Experiments:

      • Prepare small volumes of several different ratios of your chosen solvent system (e.g., varying the proportions of ethyl acetate and n-butanol).

      • Add a small amount of your crude extract to each system in a test tube or vial.

      • Shake vigorously to allow the compounds to partition between the two phases.

      • Allow the phases to separate.

      • Carefully collect an equal volume from the upper and lower phases.

      • Analyze both phases by HPLC to determine the concentration of your target compounds in each phase and calculate the K-value (K = Area_upper / Area_lower, if the upper phase is stationary).

    • Optimization: Based on the initial screening, adjust the solvent ratios to bring the K-values of your target compounds into the optimal range. If K is too high, decrease the polarity of the stationary phase or increase the polarity of the mobile phase. If K is too low, do the opposite.

Solvent System Composition (Ethyl Acetate-n-Butanol-Water, v/v/v) Observed K-values for Target Iridoid Glucosides Interpretation & Next Steps
12:6:12Too lowPoor retention. Increase the proportion of the more non-polar organic solvent (e.g., ethyl acetate) or decrease the proportion of the more polar organic solvent (n-butanol).
5.5:13.5:12Suitable K-values, but poor separationThe overall polarity is good, but the selectivity is low. Try small adjustments to the ratios or add a modifier like acetic acid to improve separation.
5:14:12Optimal K-values and good separationThis system is a good candidate for the preparative HSCCC separation.[11]

Frequently Asked Questions (FAQs)

Q1: How can I prevent the degradation of my iridoid glucosides during the entire purification process?

A1: Iridoid glucoside stability is a critical factor. Some are susceptible to degradation under certain conditions.[4][5]

  • Temperature: Avoid excessive heat during extraction and solvent evaporation. Use a rotary evaporator at a reduced pressure and a moderate temperature. Store extracts and purified fractions at low temperatures (4°C for short-term, -20°C for long-term storage).[11]

  • pH: Some iridoid glucosides are unstable in strongly acidic or alkaline conditions.[6] It is generally advisable to work at a neutral or slightly acidic pH. If pH adjustment is necessary, use dilute acids or bases and monitor the stability of your compound.

  • Light and Air: Protect your samples from prolonged exposure to light and air, which can cause oxidative degradation. Use amber vials for storage and consider flushing with an inert gas like nitrogen or argon before sealing.[1]

Q2: What is the best way to assess the purity of my final isolated iridoid glucoside?

A2: Purity assessment is crucial for ensuring the quality of your isolated compound.[13][14] A multi-faceted approach is recommended:

  • High-Performance Liquid Chromatography (HPLC): This is the most common method. Purity is typically determined by calculating the peak area of the target compound as a percentage of the total peak area in the chromatogram. Using a photodiode array (PDA) detector can provide additional information about peak purity by comparing the UV spectra across a single peak.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides information about the mass of the compound, confirming its identity and helping to identify any co-eluting impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful techniques for structural elucidation and can also be used to assess purity by identifying signals from impurities.

  • Quantitative NMR (qNMR): This is an advanced technique that can provide a highly accurate determination of purity without the need for a reference standard of the same compound.

Q3: What are the key quality control steps I should implement throughout my purification workflow?

A3: Implementing quality control at each stage is essential for a successful and reproducible purification.[15][16][17]

  • Raw Material: Ensure proper botanical identification of the plant material.

  • Extraction: After extraction, run an initial HPLC analysis of the crude extract to confirm the presence of the target compounds and to have a baseline chromatogram for comparison.

  • Fractionation: Analyze each fraction from your chromatographic steps (e.g., macroporous resin, HSCCC) by HPLC to track the distribution of your target compounds and to decide which fractions to pool.

  • Final Product: Perform comprehensive purity analysis of the final isolated compound using the methods described in Q2.

Visualizing the Workflow

General Purification Workflow for Iridoid Glucosides

PurificationWorkflow Start Raw Plant Material Grinding Grinding and Pulverization Start->Grinding Extraction Solvent Extraction (e.g., 75% Ethanol, UAE) Grinding->Extraction Filtration Filtration and Concentration Extraction->Filtration Crude_Extract Crude Extract Filtration->Crude_Extract MP_Resin Macroporous Resin Chromatography Crude_Extract->MP_Resin Initial Cleanup Enriched_Fraction Enriched Iridoid Glucoside Fraction MP_Resin->Enriched_Fraction HSCCC High-Speed Counter-Current Chromatography (HSCCC) Enriched_Fraction->HSCCC Fine Purification Pure_Fractions Collection of Pure Fractions HSCCC->Pure_Fractions Purity_Analysis Purity Assessment (HPLC, LC-MS, NMR) Pure_Fractions->Purity_Analysis QC Final_Product Pure Iridoid Glucoside Purity_Analysis->Final_Product HPLCTroubleshooting Start HPLC Peak Tailing Observed Check_Overload Is the sample concentration high? Start->Check_Overload Reduce_Conc Reduce injection volume or dilute sample Check_Overload->Reduce_Conc Yes Check_pH Is the mobile phase pH neutral? Check_Overload->Check_pH No Resolved Problem Resolved Reduce_Conc->Resolved Acidify_MP Add 0.1% formic acid to mobile phase Check_pH->Acidify_MP Yes Check_Column Is the column old or non-end-capped? Check_pH->Check_Column No Acidify_MP->Resolved Replace_Column Replace with a new, end-capped column Check_Column->Replace_Column Yes Check_Solvent Is the sample dissolved in a strong solvent? Check_Column->Check_Solvent No Replace_Column->Resolved Change_Solvent Dissolve sample in initial mobile phase Check_Solvent->Change_Solvent Yes Check_Solvent->Resolved No Change_Solvent->Resolved

Caption: Decision tree for troubleshooting HPLC peak tailing.

References

  • Li, J., Wang, Y., Sun, W., Zhang, Y., & Ito, Y. (2012). Preparative isolation and purification of iridoid glycosides from Fructus Corni by high-speed countercurrent chromatography. Journal of Liquid Chromatography & Related Technologies, 35(19), 2735-2745. [Link]

  • Gaudin, K., & Zimmermann, B. F. (2012). Analysis and Purification of Bioactive Natural Products: The AnaPurNa Study. Journal of Natural Products, 75(6), 1195-1207. [Link]

  • Li, F., Zhang, Q., & Li, X. (2005). Determining the purity of samples from natural products by coupling HPLC and CCD spectrometry. Talanta, 65(3), 778-783. [Link]

  • Wang, Y., Li, J., Sun, W., & Zhang, Y. (2022). Quantitative Analysis and Stability Study on Iridoid Glycosides from Seed Meal of Eucommia ulmoides Oliver. Molecules, 27(18), 5924. [Link]

  • Li, J., Wang, Y., Sun, W., Zhang, Y., & Ito, Y. (2012). Preparative isolation and purification of iridoid glycosides from Fructus Corni by high-speed countercurrent chromatography. Journal of Liquid Chromatography & Related Technologies, 35(19), 2735-2745. [Link]

  • Yue, H. L., Zhao, X. H., Wang, Q. L., & Tao, Y. D. (2013). Separation and purification of water-soluble iridoid glucosides by high speed counter-current chromatography combined with macroporous resin column separation. Journal of Chromatography B, 936, 57-62. [Link]

  • Chromatography-Mass Spectrometry (LC-MS or GC-MS) is a powerful analytical technique used across various scientific fields. (n.d.). Organomation. [Link]

  • Liang, J., Sun, W., & Zhang, Y. (2013). PREPARATION OF MAIN IRIDOID GLYCOSIDES IN FRUCTUS CORNI BY MACROPOROUS RESIN COLUMN CHROMATOGRAPHY AND COUNTERCURRENT CHROMATOGRAPHY. Journal of Liquid Chromatography & Related Technologies, 36(8), 983-999. [Link]

  • Sunresin. (2021, June 16). Separation Principle of Macroporous Adsorption Resins. Sunresin. [Link]

  • Two-phase solvent system tested for HSCCC separation. (n.d.). ResearchGate. [Link]

  • Isolation of Natural Products. (n.d.). Natpro vn. [Link]

  • Omega Scientific. (n.d.). Solving Common Errors in HPLC. Omega Scientific. [Link]

  • Lanlang. (2023, November 21). The Principle of Macroporous Adsorption Resin. Taiyuan Lanlang Technology Industrial Corp. [Link]

  • Yue, H. L., Zhao, X. H., Wang, Q. L., & Tao, Y. D. (2013). Separation and purification of water-soluble iridoid glucosides by high speed counter-current chromatography combined with macroporous resin column separation. Journal of Chromatography B, 936, 57-62. [Link]

  • Special Issue : Analytical Methods for Characterization and Isolation of Natural Products. (n.d.). MDPI. [Link]

  • Lee, J. H., & Park, K. H. (2015). Methods in natural product chemistry. Clinical Gate. [Link]

  • Effect of temperature and pH, and temperature and pH stability on MpBgl3 activity. (A) Temperature effect showing optimum temperature at 50 °C. (n.d.). ResearchGate. [Link]

  • Health Canada. (2022, July 6). Quality of Natural Health Products Guide. Canada.ca. [Link]

  • Forim, M. R., da Silva, M. F. G. F., & Fernandes, J. B. (2015). Concerns and Considerations about the Quality Control of Natural Products Using Chromatographic Methods. Current Chromatography, 2(1), 18-27. [Link]

  • Suomi, J., Sirén, H., Hartonen, K., & Riekkola, M. L. (2000). Extraction of iridoid glycosides and their determination by micellar electrokinetic capillary chromatography. Journal of Chromatography A, 868(1), 73-83. [Link]

  • HPLC Professionals. (2024, October 14). Troubleshooting Poor Peak Shape and Resolution in HPLC || HPLC Chromatography. YouTube. [Link]

  • Vinanhatrang. (2025, February 3). Quality Control Of Raw Materials In Extraction: Ensuring Purity And Efficiency. Vinanhatrang. [Link]

  • Mason Technology. (2024, July 31). Liquid Chromatography | Sample Preparation | Quantitative Errors. Mason Technology. [Link]

  • Kromasil. (n.d.). Principles of chromatography. Kromasil. [Link]

  • Ma, Y., Zhang, Y., & Chen, Y. (2024). Plant iridoids: Chemistry, dietary sources and potential health benefits. Food Chemistry, 439, 138096. [Link]

  • Horvat, M., Jakovljević, M., & Molnar, M. (2022). Determination of Suitable Macroporous Resins and Desorbents for Carnosol and Carnosic Acid from Deep Eutectic Solvent Sage (Salvia officinalis) Extract with Assessment of Antiradical and Antibacterial Activity. Molecules, 27(15), 4995. [Link]

  • Mitrea, L. (2004). Solutions and challenges in sample preparation for chromatography. Journal of Chromatographic Science, 42(1), 1-7. [Link]

  • ALWSCI. (2025, April 15). Key Considerations For Sample Preparation in HPLC. ALWSCI. [Link]

  • Chrom Tech, Inc. (2025, October 20). Tackling Common Challenges in Chromatography. Chrom Tech, Inc. [Link]

  • WHO guidelines for quality control of herbal medicines: From cultivation to consumption. (n.d.). LinkedIn. [Link]

  • Al-Kassas, R., & Wen, J. (2022). Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles. Pharmaceutics, 14(7), 1319. [Link]

  • Zhou, T., Zhao, W., Fan, G., Chai, Y., & Wu, Y. (2007). Isolation and purification of iridoid glycosides from Gardenia jasminoides Ellis by isocratic reversed-phase two-dimensional preparative high-performance liquid chromatography with column switch technology. Journal of Chromatography B, 858(1-2), 296-301. [Link]

  • MicroSolv. (2025, November 30). Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions. MicroSolv. [Link]

  • Problem with peaks resolution in HPLC. (2022, March 10). ResearchGate. [Link]

  • Tundis, R., Loizzo, M. R., & Menichini, F. (2014). Isolation and Identification of Iridoids. In Natural Products (pp. 317-336). Humana Press. [Link]

  • Li, J., Wang, Y., Sun, W., Zhang, Y., & Ito, Y. (2012). Preparative isolation and purification of iridoid glycosides from Fructus Corni by high-speed countercurrent chromatography. Journal of Liquid Chromatography & Related Technologies, 35(19), 2735-2745. [Link]

  • Phenomenex. (n.d.). Troubleshooting Guide. Phenomenex. [Link]

  • HALO Columns. (2023, November 3). LC Chromatography Troubleshooting Guide. HALO Columns. [Link]

  • Effects of temperature and pH on the activity and stability of the... (n.d.). ResearchGate. [Link]

  • Stoll, D., & Dolan, J. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. LCGC International. [Link]

  • Shimadzu Scientific Instruments. (n.d.). Diagnosing HPLC Chromatography Problems & Troubleshooting. Shimadzu Scientific Instruments. [Link]

Sources

Technical Support Center: Interpreting Complex NMR Spectra of Catalpol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with catalpol and its derivatives. The unique structural features of these iridoid glycosides, including a strained epoxy ring, a hemiacetal, and multiple stereocenters, often lead to complex and challenging NMR spectra. This guide is designed to provide expert insights and practical troubleshooting strategies to help you navigate these complexities with confidence.

Frequently Asked Questions (FAQs)

This section addresses common questions and issues encountered during the NMR analysis of catalpol derivatives.

Q1: Why do the proton signals in my ¹H NMR spectrum of a catalpol derivative look so crowded and overlapped, especially in the 3.0-5.0 ppm region?

A1: The significant overlap in the 3.0-5.0 ppm region is a hallmark of catalpol and its glycosylated derivatives. This complexity arises from several factors:

  • Sugar Moiety: The protons of the glucose unit (H-1' to H-6') inherently resonate in this region.

  • Aglycone Backbone: Several protons on the iridoid (aglycone) core, such as H-5, H-6, H-7, and the H-10 methylene protons, also fall within this range.

  • Stereochemistry: The rigid, fused-ring system of catalpol creates distinct chemical environments for each proton, leading to a multitude of unique signals. Minor changes in substitution can further alter these environments, causing shifts that increase spectral crowding.

Causality-Driven Insight: It's not just the presence of many protons, but their fixed spatial arrangements and the influence of nearby electronegative oxygen atoms that compress their chemical shifts into this narrow window. To overcome this, 2D NMR techniques are not just helpful, they are essential.[1]

Q2: I'm having trouble assigning the anomeric proton (H-1'). What are its expected characteristics and what can I do if it's obscured?

A2: The anomeric proton (H-1') of the glucose moiety is a key diagnostic signal.

  • Expected Chemical Shift: It typically appears as a doublet around 4.4-5.0 ppm.[2]

  • Coupling Constant (J): The coupling constant to H-2' is crucial for determining the anomeric configuration. A large coupling constant (typically J = 7-8 Hz) is indicative of a β-anomeric linkage, which is common for naturally occurring catalpol glycosides.[2]

Troubleshooting Obscured H-1' Signal:

  • Solvent Change: Switching from a common solvent like MeOD-d₄ to DMSO-d₆ or acetone-d₆ can sometimes shift overlapping peaks enough to reveal the anomeric doublet.[3]

  • 2D NMR to the Rescue:

    • HSQC (Heteronuclear Single Quantum Coherence): This is the most reliable method. Look for the correlation between the anomeric proton and the anomeric carbon (C-1'), which has a very distinct chemical shift around 95-105 ppm.[4][5]

    • COSY (Correlation Spectroscopy): Trace the correlation from the well-resolved H-1' signal to identify the H-2' proton, and subsequently the rest of the sugar spin system.[6]

Q3: My ¹³C NMR spectrum has fewer signals than I expect based on the molecular formula. What could be the reason?

A3: This is a common issue that can point to a few possibilities:

  • Symmetry: If your derivative possesses a plane of symmetry, chemically equivalent carbons will produce a single signal, reducing the total peak count.[7]

  • Signal Overlap: While less common in ¹³C NMR due to the wider chemical shift range (0-220 ppm), accidental overlap of signals can still occur, especially for structurally similar carbons in different parts of the molecule.[8]

  • Quaternary Carbons: Quaternary carbons (those with no attached protons) often have very weak signals due to longer relaxation times.[8] You may need to increase the number of scans or adjust relaxation delays to observe them reliably.

  • Low Concentration: If your sample is very dilute, weaker signals may be lost in the baseline noise.

Expert Tip: Running a DEPT-135 (Distortionless Enhancement by Polarization Transfer) experiment can be invaluable. It distinguishes between CH, CH₂, and CH₃ signals, and quaternary carbons will be absent, helping you to account for all expected carbons.[5]

Troubleshooting Guides

This section provides step-by-step solutions to more complex problems you might face during spectral interpretation.

Problem 1: Ambiguous Assignment of Acyl/Alkyl Groups on the Catalpol Core

You've synthesized a derivative with an ester group, but you're unsure of its exact location (e.g., at C-6 or C-10).

Protocol for Pinpointing Substitution using HMBC:

The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the definitive tool for this task as it shows correlations between protons and carbons that are 2-3 bonds away.[5][9]

  • Acquire a High-Quality HMBC Spectrum: Ensure good signal-to-noise to see the crucial, sometimes weak, long-range correlations.

  • Identify Key Proton Signals:

    • Locate the proton signal(s) of your attached acyl/alkyl group (e.g., the methyl protons of an acetyl group).

    • Identify the proton signals on the catalpol core that are likely attachment points, such as H-6 or the H-10 methylene protons.

  • Look for the Key Correlation:

    • Trace from the proton signal of your substituent to the carbons of the catalpol core. A correlation from the substituent's protons to a specific carbon on the catalpol core confirms the attachment point.

    • Crucially, look for a correlation from a proton on the catalpol core (e.g., H-6) to the carbonyl carbon of the ester group. This provides unambiguous evidence of the connectivity.[10]

The following diagram illustrates the logical workflow for using HMBC to determine the position of an ester group.

HMBC_Workflow sub_H Proton Signal of Substituent (e.g., -CH3) cat_C Catalpol Core Carbon (e.g., C-6) sub_H->cat_C  3J Correlation (confirms proximity) conclusion Conclusion: Substituent is at C-6 cat_C->conclusion carbonyl_C Ester Carbonyl Carbon (C=O) carbonyl_C->conclusion cat_H Catalpol Core Proton (e.g., H-6) cat_H->carbonyl_C  2J or 3J Correlation (unambiguous linkage) NOESY_Catalpol cluster_core Catalpol Aglycone Core cluster_sugar Glucose Moiety H1 H-1 H5 H-5 H1->H5 cis fusion H9 H-9 H1->H9 ring pucker H1p H-1' H1->H1p glycosidic link H7 H-7 H7->H9 ring pucker H6 H-6 H3p H-3' H5p H-5' H5p->H1 glycosidic link

Caption: Key NOESY correlations for structural analysis.

Data Reference Tables

The following tables provide typical chemical shift ranges for protons and carbons in the parent catalpol structure. Note that derivatization will cause shifts, particularly at and near the site of modification.

Table 1: Typical ¹H NMR Chemical Shift Ranges for Catalpol

ProtonTypical δ (ppm)MultiplicityNotes
H-1~5.0-5.2dHemiacetal proton
H-3~6.2-6.4ddOlefinic proton
H-4~4.8-5.0ddOlefinic proton
H-5~2.5-2.7mBridgehead proton
H-6~3.6-3.8dProton adjacent to epoxy
H-7~3.4-3.6dProton on epoxy ring
H-9~2.3-2.5mBridgehead proton
H-10a, 10b~3.9-4.2mMethylene protons
H-1'~4.5-4.7dAnomeric proton
H-2'-H-6'~3.2-3.9mGlucose protons

Data compiled from various sources. [11][12][13]Shifts are solvent-dependent.

Table 2: Typical ¹³C NMR Chemical Shift Ranges for Catalpol

CarbonTypical δ (ppm)Notes
C-1~93-95Hemiacetal carbon
C-3~140-142Olefinic carbon
C-4~102-104Olefinic carbon
C-5~40-42Bridgehead carbon
C-6~79-81Carbon adjacent to epoxy
C-7~62-64Carbon on epoxy ring
C-8~60-62Quaternary epoxy carbon
C-9~45-47Bridgehead carbon
C-10~60-62Methylene carbon
C-1'~99-101Anomeric carbon
C-2'-C-5'~70-78Glucose ring carbons
C-6'~61-63Glucose CH₂OH carbon

Data compiled from various sources. [11][12][14]Shifts are solvent-dependent.

References

  • Exploration of the Dynamic Variations of the Characteristic Constituents and the Degradation Products of Catalpol during the Process of Radix Rehmanniae. MDPI. Available from: [Link]

  • Isolation, semi-synthesis, docking-based prediction, and bioassay-based activity of Dolichandrone spathacea iridoids: new catalpol derivatives as glucosidase inhibitors. RSC Publishing. Available from: [Link]

  • NMR spectra of CP-6. a¹H NMR spectrum; b¹³C NMR spectrum. ResearchGate. Available from: [Link]

  • Laciniatoside V: A New Bis-iridoid Glucoside. Isolation and Structure Elucidation by 2D NMR Spectroscopy. ResearchGate. Available from: [Link]

  • Troubleshooting 1H NMR Spectroscopy. University of Rochester, Department of Chemistry. Available from: [Link]

  • Structures and key 2D-NMR correlations of the new iridoid glycosides from S. ebulus L. leaves (1 and 2) along with the acetylated iridoids. ResearchGate. Available from: [Link]

  • Catalpol derivative iridoids from the roots of Veronica multifida. ResearchGate. Available from: [Link]

  • Chemical studies on bryophytes. 19. application of carbon-13 nmr in the structural elucidation of flavonoid c-glucosides from he. SciSpace. Available from: [Link]

  • ¹³C NMR Spectral Data of PL 1-4 (125 MHz, CD₃OD). ResearchGate. Available from: [Link]

  • CATALPOL AND METHYLCATALPOL: NATURALLY OCCURRING GLYCOSIDES IN PLANTAGO AND BUDDLEIA SPECIES. PubMed. Available from: [Link]

  • ¹³C NMR data of aglycone moieties of compounds 1-6 (100 MHz, CD₃OD). ResearchGate. Available from: [Link]

  • How to Interpret NMR Spectroscopy Results: A Beginner's Guide. AZoOptics. Available from: [Link]

  • Short Summary of C13-NMR Interpretation. Chemistry LibreTexts. Available from: [Link]

  • How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology. Available from: [Link]

  • Iridoid Glycosides from the Leaves of Morinda citrifolia. The Research Group of Distinguished Professor Ruth E. Stark. Available from: [Link]

  • Recent Developments in the Isolation and Structure Elucidation of Naturally Occurring Iridoid Compounds. Thieme. Available from: [Link]

  • Effect of Different Processing Methods on the Chemical Constituents of Scrophulariae Radix as Revealed by 2D NMR-Based Metabolomics. MDPI. Available from: [Link]

  • (PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. ResearchGate. Available from: [Link]

  • Reconstruction of NOESY maps. A requirement for a reliable conformational analysis of biomolecules using 2D NMR. PubMed. Available from: [Link]

  • NMR-Challenge.com: Exploring the Most Common Mistakes in NMR Assignments. Journal of Chemical Education. Available from: [Link]

  • How To Read and Interpret 1H-NMR and 13C-NMR. Scribd. Available from: [Link]

  • Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science. Springer. Available from: [Link]

  • Introduction to Spectroscopy IV: Interpreting C NMR. University of Wisconsin-La Crosse. Available from: [Link]

  • NMR Spectroscopy in the Study of Carbohydrates: Characterizing the Structural Complexity. Concepts in Magnetic Resonance. Available from: [Link]

  • The Impact of 2D-NMR NOESY on Drug Development: Analysis of Polycyclic Microtubule Disassembly Inhibitors. Longdom Publishing. Available from: [Link]

  • Chapter 1. Getting the Most Out of HSQC and HMBC Spectra. ResearchGate. Available from: [Link]

  • NMR Spectroscopy Practice Problems. Chemistry Steps. Available from: [Link]

  • NMR Spectroscopy Practice Problems - Solving NMR Step by Step. YouTube. Available from: [Link]

  • HSQC and HMBC. Columbia University NMR Core Facility. Available from: [Link]

  • A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points. PMC. Available from: [Link]

  • 5.4: NOESY Spectra. Chemistry LibreTexts. Available from: [Link]

  • Progress, Challenges and Opportunities of NMR and XL-MS for Cellular Structural Biology. Springer. Available from: [Link]

  • Isolation, NMR Spectral Analysis and Hydrolysis Studies of a Hepta Pyranosyl Diterpene Glycoside from Stevia rebaudiana Bertoni. MDPI. Available from: [Link]

  • Influence of conformational exchange on the 2D NOESY spectra of biomolecules existing in multiple conformations. Yonsei University. Available from: [Link]

  • Common problems and artifacts encountered in solution-state NMR experiments. ResearchGate. Available from: [Link]

  • ¹⁷O NMR spectroscopy in polyoxometalate chemistry: advances, challenges, and applications in structure and catalysis. PMC. Available from: [Link]

  • Special Issue : New Challenges in Structure Elucidation of Marine Natural Products: NMR Analyses and Other Advanced Methods. MDPI. Available from: [Link]

  • Influence of Solvent Polarity on the Conformer Ratio of Bicalutamide in Saturated Solutions: Insights from NOESY NMR Analysis and Quantum-Chemical Calculations. MDPI. Available from: [Link]

Sources

Validation & Comparative

Comparative Guide: Anti-Inflammatory Activity of 6-O-Veratroylcatalpol vs. Catalpol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-O-Veratroylcatalpol (6-O-VC) is a lipophilic derivative of the iridoid glycoside Catalpol . While Catalpol is a well-established anti-inflammatory agent found in Rehmannia glutinosa, its clinical utility is often limited by low membrane permeability and high effective concentration requirements (often >100 µM or high mg/kg doses).

Key Differentiator: Experimental data indicates that 6-O-VC exhibits significantly higher potency than Catalpol. This enhanced efficacy is structurally attributed to the veratroyl group at the C-6 position, which increases lipophilicity, facilitating cellular entry and stronger modulation of the PKC/ERK/NF-κB signaling axis. While Catalpol requires high concentrations to achieve moderate NF-κB inhibition, 6-O-VC demonstrates robust cytokine suppression at significantly lower concentrations (e.g., 50 µM).

Chemical & Pharmacological Profile

The fundamental difference in bioactivity stems from the structural modification at the C-6 hydroxyl group.

FeatureCatalpol This compound (6-O-VC)
Structure Iridoid glycoside with a hydrophilic core.Acylated derivative: Veratroyl group attached at C-6.[1]
Lipophilicity Low (Hydrophilic). Limited membrane permeability.Moderate/High. The aromatic veratroyl group enhances cellular uptake.
Primary Source Rehmannia glutinosa, Catalpa ovata.[2]Pseudolysimachion rotundum var. subintegrum, Catalpa ovata.
Bioavailability Poor oral bioavailability; often requires metabolism by gut microbiota.Enhanced membrane permeability due to acylation.
Structural Impact on Activity

The addition of the veratroyl moiety (3,4-dimethoxybenzoyl) transforms the pharmacokinetics of the molecule. In drug development, acylation of iridoid glycosides is a known strategy to improve cellular uptake. The "naked" Catalpol molecule often struggles to penetrate the lipid bilayer efficiently, necessitating higher doses to achieve intracellular signaling modulation.

Comparative Anti-Inflammatory Efficacy[3][4]

In Vitro Potency: The "50 µM Threshold"

Direct comparative studies in cellular models (e.g., RAW 264.7 macrophages, THP-1 monocytes) reveal a distinct potency gap.

  • Catalpol: Frequently shows negligible or weak inhibition of NF-κB and cytokine release at concentrations below 100 µM. Significant activity is often only observed at 500 µM or higher.

  • 6-O-VC: Demonstrates significant inhibition of pro-inflammatory cytokines (IL-1β, TNF-α) and NF-κB activation at concentrations as low as 10–50 µM .

Data Summary: Cytokine Inhibition (THP-1 Cells / RAW 264.7)
TargetCatalpol (at 50 µM) 6-O-VC (at 50 µM) Interpretation
NF-κB Activation < 10% Inhibition (Inactive/Weak)> 40-60% Inhibition (Active)6-O-VC is a more potent NF-κB inhibitor.
TNF-α Release Minimal reductionSignificant reduction (p < 0.[3][4][5]01)6-O-VC effectively blocks upstream signaling.
IL-1β Expression Minimal reductionSignificant reduction (p < 0.[3][4][5]01)6-O-VC targets the inflammasome priming phase.
Mechanism General TLR4 modulation (weak)PKC / ERK specific inhibition 6-O-VC has a defined molecular target (PKC).

Scientist's Note: When designing screens, do not use Catalpol as a positive control at low concentrations (<50 µM), as it will likely yield false negatives. Use 6-O-VC or a known corticosteroid (e.g., Dexamethasone) for low-concentration benchmarking.

Mechanistic Analysis: Signaling Pathways[1][2][8]

The superior activity of 6-O-VC is not just pharmacokinetic; it involves a specific blockade of the Protein Kinase C (PKC) pathway, which acts upstream of the standard MAPK/NF-κB cascade.

Pathway Visualization

The following diagram illustrates the divergence in signaling modulation. Note how 6-O-VC intercepts the signal earlier (at PKC) compared to the broader action of Catalpol.

SignalingPathways Stimulus Stimulus (LPS / PMA) Receptor Receptor (TLR4 / PKC Activator) Stimulus->Receptor PKC PKC (Protein Kinase C) Receptor->PKC MAPK MAPK Cascade (ERK, p38, JNK) Receptor->MAPK Parallel Path PKC->MAPK Phosphorylation NFkB_Complex NF-κB Complex (IκBα / p65) MAPK->NFkB_Complex Nucleus Nucleus Transcription Factors NFkB_Complex->Nucleus Translocation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Nucleus->Cytokines Expression Catalpol Catalpol (High Conc. Required) Catalpol->MAPK Catalpol->NFkB_Complex Weak/General Inhibition Veratroyl This compound (High Potency) Veratroyl->PKC Strong Inhibition

Caption: this compound acts as a potent upstream inhibitor of PKC, effectively silencing downstream ERK and NF-κB signaling, whereas Catalpol exerts a broader, less potent modulation further downstream.[1]

Validated Experimental Protocols

To replicate these findings, rigorous experimental design is required. The following protocols include critical "Self-Validation" steps to ensure data integrity (E-E-A-T).

Protocol A: NO Production Inhibition Assay (RAW 264.7)

Objective: Quantify the anti-inflammatory potency via Nitric Oxide (NO) suppression.[6][7][8][9][10]

  • Cell Seeding: Seed RAW 264.7 cells at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Pre-treatment: Replace medium with serum-free DMEM containing increasing concentrations of 6-O-VC (1, 10, 50, 100 µM) and Catalpol (10, 50, 100, 500 µM). Incubate for 1h.

    • Causality: Pre-treatment allows the compound to enter the cell and engage targets (e.g., PKC) before the inflammatory cascade is triggered.

  • Induction: Add LPS (final conc. 1 µg/mL) to all wells except the vehicle control. Incubate for 18–24h.[6]

  • Griess Assay:

    • Mix 100 µL of culture supernatant with 100 µL of Griess reagent (1:1 mixture of 1% sulfanilamide and 0.1% NED).

    • Incubate 10 min at room temperature (dark).

    • Measure absorbance at 540 nm.

  • Self-Validation (Crucial):

    • MTT/CCK-8 Assay: Immediately perform a cytotoxicity assay on the remaining cells in the plate.

    • Logic: If NO levels drop but cell viability also drops significantly (<80%), the effect is cytotoxic , not anti-inflammatory. True anti-inflammatory activity must occur without compromising cell viability.

Protocol B: Western Blotting for Pathway Verification

Objective: Confirm the mechanism (PKC/ERK vs NF-κB).

  • Lysate Preparation: Treat THP-1 or RAW 264.7 cells with 6-O-VC (50 µM) followed by PMA or LPS induction (30 min for phosphorylation events).

  • Target Proteins:

    • Primary: p-PKC, p-ERK1/2, p-IκBα.

    • Loading Control: β-actin or GAPDH.

  • Data Interpretation:

    • 6-O-VC Treatment: Should show reduced p-PKC and p-ERK bands compared to the LPS-only control.

    • Catalpol Treatment: At 50 µM, bands will likely resemble the LPS control (ineffective). At 500 µM, reduction in p-IκBα may be visible.

Experimental Workflow Diagram

Workflow cluster_0 Phase 1: Cell Prep cluster_1 Phase 2: Treatment cluster_2 Phase 3: Analysis Cells RAW 264.7 / THP-1 Seeding Starve Serum Starvation (Optional) Cells->Starve PreTreat Add Compound (1h Pre-incubation) Starve->PreTreat Induce Add LPS/PMA (Stimulation) PreTreat->Induce Supernatant Supernatant (Griess / ELISA) Induce->Supernatant 24h Lysate Cell Lysate (Western Blot) Induce->Lysate 30-60 min Viability MTT Assay (Validation) Induce->Viability 24h

Caption: Standardized workflow for distinguishing anti-inflammatory efficacy from cytotoxicity.

References

  • 6-O-Veratroyl catalpol suppresses pro-inflammatory cytokines via regulation of extracellular signal-regulated kinase and nuclear factor-κB in human monocytic cells. Source:[1] Biochimie (2015).[1] URL:[Link]

  • Anti-Inflammatory Activity Comparison among Scropoliosides—Catalpol Derivatives with 6-O-Substituted Cinnamyl Moieties. Source: Molecules (2015).[1] URL:[Link] (Note: This study establishes the SAR that 6-O-substitution significantly enhances NF-κB inhibition compared to catalpol).

  • Bioactivities of Natural Catalpol Derivatives. Source: Current Medicinal Chemistry (2019). URL:[Link]

  • Catalpol: A Potential Therapeutic for Neurodegenerative Diseases. Source: Frontiers in Aging Neuroscience (2019). URL:[Link] (Provides baseline data on Catalpol's high-concentration requirements).

Sources

Comparative Bioactivity Guide: 6-O-Veratroylcatalpol vs. Catalpol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comparative analysis of 6-O-veratroylcatalpol (6-O-VC) against its parent compound, catalpol , and other C-6 substituted derivatives. While catalpol is a well-established iridoid glucoside with neuroprotective properties, its clinical utility is often limited by low blood-brain barrier (BBB) permeability and rapid renal elimination.

Key Finding: this compound exhibits superior bioactivity—specifically in neuroinflammation suppression and anti-ischemic potency —attributed to the lipophilic veratroyl moiety at the C-6 position. This structural modification enhances cellular uptake and significantly lowers the IC50 for NF-κB inhibition compared to the parent molecule.

Chemical Architecture & Structure-Activity Relationship (SAR)

The bioactivity of catalpol derivatives hinges on the substitution at the C-6 hydroxyl group .[1][2] Unmodified catalpol is highly hydrophilic, which restricts passive diffusion across the BBB.

The "Lipophilic Switch"

The introduction of a veratroyl group (3,4-dimethoxybenzoyl) at C-6 transforms the molecule's physicochemical profile.

  • Catalpol: Hydrophilic (LogP < 0). Mechanism relies on high-dose saturation.

  • This compound: Lipophilic (LogP > 1.5). The aromatic ring facilitates membrane intercalation and interaction with intracellular kinases (e.g., PKC).

SAR Rule: Low-polarity substituents (veratroyl, cinnamoyl) at C-6 correlate directly with increased NF-κB inhibitory potency.

Visualization: SAR Logic Flow

SAR_Logic Catalpol Catalpol (Parent) Hydrophilic (C-6 OH) Modification Acylation at C-6 (Veratroyl Group) Catalpol->Modification Synthetic/Enzymatic Veratroyl This compound Lipophilic Profile Modification->Veratroyl Structural Change Effect Enhanced Bioactivity (High BBB Permeability) Veratroyl->Effect Functional Outcome

Figure 1: The structural evolution from Catalpol to this compound, highlighting the lipophilic shift that drives enhanced bioactivity.[3]

Comparative Bioactivity Data[2][3][4]

The following data synthesizes experimental results comparing 6-O-VC with Catalpol in models of cerebral ischemia and inflammation.

Table 1: Potency & Pharmacokinetic Comparison[3]
FeatureCatalpol (Parent)This compound (Derivative)Performance Delta
Primary Target Nrf2 (Antioxidant)NF-κB (Anti-inflammatory) + Nrf2Dual Action
NF-κB Inhibition Weak (>50 µM)Potent (<10 µM)>5x Potency [1]
Cellular Uptake Low (requires transporters)High (Passive diffusion)Enhanced
Mechanism Scavenges ROS directlyInhibits PKC/ERK phosphorylationUpstream Blockade [2]
Half-Life (t1/2) ~1.5 hours (Rat Plasma)Est. >2.5 hours (Structural stability)Extended
Experimental Evidence: Inflammation Suppression

In PMA-stimulated THP-1 monocytic cells, 6-O-VC significantly inhibited the expression of pro-inflammatory cytokines (IL-1β and TNF-α), whereas catalpol showed minimal inhibition at equimolar concentrations.[4][5] This suggests that the veratroyl group is essential for engaging the Protein Kinase C (PKC) pathway [2].

Mechanistic Deep Dive: The Dual-Pathway Blockade

6-O-VC acts as a multi-target ligand . Unlike catalpol, which primarily functions as an antioxidant, 6-O-VC actively suppresses signal transduction involved in neurodegeneration.

  • Anti-Inflammatory Axis: 6-O-VC inhibits PKC , preventing the phosphorylation of ERK1/2 . This blockade stops the nuclear translocation of NF-κB , thereby silencing the transcription of cytokines (TNF-α, IL-6).

  • Antioxidant Axis: It simultaneously upregulates the Nrf2/HO-1 pathway, boosting endogenous antioxidant defenses (SOD, GSH).

Visualization: Signaling Pathway Inhibition

Mechanism_Pathway Stimulus Ischemia / LPS / PMA TLR4 TLR4 / Receptors Stimulus->TLR4 ROS ROS Generation Stimulus->ROS PKC PKC Activation TLR4->PKC Nrf2 Nrf2 Activation ROS->Nrf2 ERK p-ERK1/2 PKC->ERK NFkB NF-κB Translocation ERK->NFkB Drug This compound (Blockade) Drug->PKC Inhibits Drug->Nrf2 Activates Inflam Inflammation (Cytokines) NFkB->Inflam Protect Neuroprotection (HO-1, SOD) Nrf2->Protect

Figure 2: 6-O-VC exerts neuroprotection by inhibiting the PKC-ERK-NF-κB axis while simultaneously activating the Nrf2 antioxidant pathway.

Validated Experimental Protocols

To replicate the bioactivity comparison, use the following self-validating protocols.

Protocol A: Oxygen-Glucose Deprivation/Reperfusion (OGD/R) Model

Validates: Neuroprotective potency against ischemic injury.

  • Cell Preparation: Culture primary cortical neurons or PC12 cells to 70-80% confluence.

  • Pre-treatment (Critical Step):

    • Group A: Vehicle control (DMSO < 0.1%).

    • Group B: Catalpol (10, 50, 100 µM).

    • Group C: this compound (1, 5, 10 µM). Note the lower concentration range for the derivative.

    • Incubate for 2 hours prior to injury.

  • OGD Induction: Replace media with glucose-free Earle's Balanced Salt Solution (EBSS). Place cells in a hypoxia chamber (1% O2, 5% CO2) for 4 hours .

  • Reperfusion: Replace EBSS with normal growth media containing glucose. Return to normoxia for 24 hours .

  • Readout: Assess cell viability using CCK-8 or MTT assay.

    • Success Criteria: 6-O-VC at 10 µM should yield viability comparable to Catalpol at 50-100 µM.

Protocol B: Western Blot for Pathway Verification

Validates: Mechanism of Action (NF-κB vs Nrf2).

  • Lysis: Harvest treated cells using RIPA buffer containing protease/phosphatase inhibitors.

  • Separation: Load 30µg protein per lane on a 10% SDS-PAGE gel.

  • Primary Antibodies:

    • Anti-p-NF-κB p65 (Ser536) - Marker of inflammation activation.

    • Anti-HO-1 - Marker of antioxidant response.

    • Anti-β-actin - Loading control.

  • Analysis:

    • Catalpol: Expect moderate HO-1 induction, weak p-NF-κB suppression.

    • 6-O-VC: Expect strong suppression of p-NF-κB and robust HO-1 induction.

References

  • Comparison of NF-κB Inhibitory Potency: Title: Anti-Inflammatory Activity Comparison among Scropoliosides—Catalpol Derivatives with 6-O-Substituted Cinnamyl Moieties.[1][2][6] Source: MDPI (Molecules), 2015.[6] URL:[Link]

  • Mechanism of this compound: Title: 6-O-Veratroyl catalpol suppresses pro-inflammatory cytokines via regulation of extracellular signal-regulated kinase and nuclear factor-κB in human monocytic cells.[4][7] Source: Biochimie, 2015.[7] URL:[Link][4]

  • General Bioactivity of Catalpol Derivatives: Title: Bioactivities of Natural Catalpol Derivatives.[4][5][6][8][9] Source: Current Medicinal Chemistry, 2019. URL:[Link]

  • Neuroprotective Mechanisms (Nrf2/NF-κB): Title: Neuroprotective Effect of Catalpol via Anti-Oxidative, Anti-Inflammatory, and Anti-Apoptotic Mechanisms.[5][10][11] Source: Frontiers in Pharmacology, 2020. URL:[Link]

Sources

A Comparative Guide to Evaluating the Off-Target Effects of 6-O-Veratroylcatalpol

Author: BenchChem Technical Support Team. Date: February 2026

For the modern researcher in drug development, the journey of a promising compound from discovery to clinical application is paved with rigorous validation. A molecule's efficacy against its intended target is only half the story; its safety and specificity are paramount. An unintended interaction with other biological molecules, known as an off-target effect, can lead to adverse reactions or diminish therapeutic benefit.[1] This guide provides a comprehensive framework for evaluating the off-target profile of 6-O-Veratroylcatalpol , a bioactive iridoid glycoside with demonstrated therapeutic potential.

This compound is a derivative of catalpol, a natural compound found in plants like Rehmannia glutinosa.[2][3] Like its parent compound, it exhibits significant biological activity. However, the addition of a veratroyl group at the 6-O position can enhance its pharmacological properties, particularly its anti-inflammatory effects.[4][5][6] To contextualize our evaluation, we will compare this compound with its parent compound, Catalpol , and Resveratrol , a well-studied natural polyphenol known for its pleiotropic effects and multiple molecular targets.[7][8] This comparative approach will allow us to benchmark the specificity of this compound and understand the nuances of its pharmacological profile.

The Known On-Target Profile of this compound

The primary therapeutic activity of this compound identified to date is its anti-inflammatory action.[3] Studies have shown it can suppress the expression of pro-inflammatory cytokines, including Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α), in human monocytic cells.[3]

The established mechanism for this effect involves the modulation of a critical inflammatory signaling cascade. This compound inhibits the activity of Protein Kinase C (PKC), a key upstream regulator. This inhibition prevents the downstream activation of Extracellular signal-Regulated Kinase (ERK) and subsequently blocks the activity of Nuclear Factor-κB (NF-κB), a master transcription factor for inflammatory genes.[3]

OnTarget_Pathway PMA PMA (Stimulus) PKC Protein Kinase C (PKC) PMA->PKC Activates ERK Extracellular Signal-Regulated Kinase (ERK) PKC->ERK Activates NFkB Nuclear Factor-κB (NF-κB) ERK->NFkB Activates Cytokines Pro-inflammatory Cytokines (IL-1β, TNF-α) NFkB->Cytokines Induces Transcription Compound This compound Compound->PKC Inhibits

Caption: On-target signaling pathway of this compound.

A Comparative Framework: Contextualizing Specificity

To objectively evaluate the specificity of this compound, we compare it against two benchmark compounds.

  • Catalpol: The parent iridoid glycoside. It possesses a wide range of activities, including neuroprotective, anti-inflammatory, and antioxidative effects.[2][9][10] Its profile serves as a baseline to determine how the 6-O-veratroyl modification alters specificity.

  • Resveratrol: A natural polyphenol extensively studied for its antioxidant, anti-inflammatory, and anti-cancer properties.[7][11] Resveratrol is known to interact with numerous targets, making it an excellent example of a promiscuous, or multi-target, compound.[8][12]

Compound Chemical Class Primary On-Target(s) / Pathway Key Reported Biological Activities
This compound Iridoid GlycosidePKC/ERK/NF-κB Pathway[3]Anti-inflammatory[3]
Catalpol Iridoid GlycosideNrf2/HO-1, Sirtuin 1[2][13]Anti-inflammatory, Antioxidant, Neuroprotective[2]
Resveratrol Polyphenol (Stilbenoid)Sirtuin 1, AMPK, COX, various kinases[8][11]Anti-inflammatory, Antioxidant, Cardioprotective, Anti-cancer[7]
Table 1: Comparison of primary targets and activities.

A Multi-Tiered Strategy for Off-Target Evaluation

A robust assessment of off-target effects requires a multi-pronged approach, moving from broad, predictive methods to specific, functional validation. This ensures both comprehensive screening and mechanistic understanding. Predicting potential safety liabilities early is integral for lead compound selection.[14]

Evaluation_Workflow cluster_0 Tier 1: Prediction & Broad Screening cluster_1 Tier 2: Cellular Validation cluster_2 Tier 3: Risk Assessment InSilico In Silico Target Fishing (Computational Prediction) InVitro In Vitro Broad Panel Screening (e.g., Kinase Panel) InSilico->InVitro Guides Panel Choice Phenotypic Phenotypic Counter-Screening (Cytotoxicity in Diverse Cell Lines) InVitro->Phenotypic Provides Context for Toxicity Mechanistic Mechanistic Cellular Assays (Target Engagement & Pathway Analysis) InVitro->Mechanistic Identifies Hits for Validation Risk Selectivity Analysis & Therapeutic Window Assessment Phenotypic->Risk Mechanistic->Risk

Caption: A tiered workflow for off-target effect evaluation.
Tier 1A: In Silico Prediction (Target Fishing)

Causality: Before committing to resource-intensive wet-lab experiments, computational methods can predict potential off-target interactions. These tools work by comparing the chemical structure of this compound against large databases of protein targets, identifying proteins with binding sites that the compound might sterically and electrostatically favor. While not definitive, this step is crucial for hypothesis generation and guiding the design of experimental screens.[15][16]

Experimental Protocol: In Silico Target Prediction

  • Obtain Compound Structure: Secure the 2D (SMILES) or 3D (SDF) structure file for this compound from a chemical database like PubChem (CID 185862).[17]

  • Select Prediction Tools: Utilize multiple web-based platforms to ensure broader coverage. Recommended tools include SwissTargetPrediction, ChEMBL, and SuperPred.

  • Perform Queries: Submit the compound's structure to each platform. The algorithms will calculate similarity to known ligands and predict a ranked list of potential protein targets.

  • Aggregate and Analyze Results: Consolidate the predicted targets from all platforms. Prioritize targets that appear across multiple predictions or belong to protein families known for off-target liabilities (e.g., kinases, GPCRs, hERG ion channel).

  • Comparator Analysis: Repeat steps 1-4 for Catalpol and Resveratrol to establish a comparative baseline of predicted off-target promiscuity.

Tier 1B: In Vitro Broad Panel Screening

Causality: This is the experimental core of off-target profiling. It involves testing the compound directly against a large, diverse panel of purified proteins (e.g., enzymes, receptors, ion channels).[14] This provides direct evidence of biochemical interactions. Given that the on-target pathway of this compound involves kinases (PKC, ERK), a comprehensive kinase panel screen is the most logical starting point.

Experimental Protocol: Kinase Panel Screening (Example: 400+ Kinases)

  • Compound Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10 mM in DMSO). Serially dilute to create working concentrations. A standard primary screen is often run at 1 µM and/or 10 µM.

  • Assay Principle: The assay measures the ability of the compound to inhibit the enzymatic activity of each kinase in the panel. A common method is a radiometric assay that quantifies the transfer of radiolabeled phosphate (from ³³P-ATP) to a substrate peptide.

  • Reaction Setup: For each kinase, combine the kinase, its specific substrate, ATP (containing ³³P-ATP), and the test compound in a microplate well. Include positive (no compound) and negative (no kinase) controls.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time to allow the phosphorylation reaction to proceed.

  • Signal Detection: Stop the reaction and capture the phosphorylated substrate on a filter membrane. Wash away excess ³³P-ATP. Measure the radioactivity on the filter using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each kinase relative to the positive control.

    • % Inhibition = 100 * (1 - (Signal_Compound - Signal_Negative) / (Signal_Positive - Signal_Negative))

  • Hit Identification: Define a "hit" threshold, typically >50% inhibition at a 10 µM concentration. Significant hits should be followed up with dose-response curves to determine the IC₅₀ (half-maximal inhibitory concentration).

Hypothetical Data Presentation

Compound (at 10 µM) On-Target: PKCα (% inh.) Off-Target Hit 1: Kinase X (% inh.) Off-Target Hit 2: Kinase Y (% inh.) Off-Target Hit 3: Kinase Z (% inh.)
This compound 85%72%15%5%
Catalpol 45%35%10%3%
Resveratrol 68%91%88%62%
Table 2: Hypothetical primary screen data (% inhibition).
Tier 2: Cellular Validation and Phenotypic Counter-Screening

Causality: An interaction with a purified protein does not always translate to a functional effect in the complex environment of a living cell.[18] Cellular assays are essential to confirm that an off-target interaction is physiologically relevant and to screen for unintended consequences, such as cytotoxicity.[19]

Experimental Protocol: Multiplexed Cytotoxicity Assay

  • Cell Line Panel Selection: Choose a diverse panel of human cell lines representing different tissues and potential sites of toxicity (e.g., HepG2 - liver, HEK293 - kidney, AC16 - cardiac, SH-SY5Y - neuronal).

  • Cell Plating: Seed cells in 96-well plates at an optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.1 to 100 µM) for a relevant duration (e.g., 24 or 48 hours).

  • Multiplexed Assay: Use a commercial kit (e.g., Promega RealTime-Glo™ Annexin V Apoptosis and Necrosis Assay) that allows for simultaneous measurement of multiple cell health parameters from the same well.

    • Viability: Measure a marker of live cells (e.g., protease activity).

    • Cytotoxicity/Necrosis: Measure a marker of membrane integrity loss (e.g., release of a cellular enzyme).

    • Apoptosis: Measure a marker of programmed cell death (e.g., caspase activity or annexin V binding).

  • Data Acquisition: Read the plate at multiple time points using a plate reader capable of detecting luminescence and fluorescence.

  • Analysis: Plot dose-response curves for each parameter in each cell line to determine the CC₅₀ (half-maximal cytotoxic concentration). A low CC₅₀ in a non-target cell line indicates a potential safety liability.

Synthesizing Data for a Final Risk Assessment

The final step is to integrate the data from all tiers to build a comprehensive specificity profile. The key metric is the selectivity index , which quantifies the therapeutic window. It is the ratio of a compound's potency at an off-target versus its on-target.[20]

Selectivity Index = IC₅₀ (Off-Target) / IC₅₀ (On-Target)

A higher selectivity index is desirable, indicating that the compound is significantly more potent at its intended target and less likely to cause off-target effects at therapeutic concentrations.

Hypothetical Data Synthesis

Compound On-Target IC₅₀ (PKCα) Primary Off-Target IC₅₀ (Kinase X) Selectivity Index (Kinase X / PKCα) Cytotoxicity CC₅₀ (HepG2 cells)
This compound 0.8 µM12 µM15 >100 µM
Catalpol 5.2 µM40 µM7.7 >100 µM
Resveratrol 1.5 µM0.5 µM0.33 55 µM
Table 3: Integrated selectivity and safety profile.

Based on this hypothetical data, we can conclude that the 6-O-veratroyl modification improved on-target potency compared to Catalpol and increased selectivity (15 vs 7.7). While Resveratrol is potent, it is non-selective for PKCα over Kinase X, highlighting its multi-target nature. Crucially, this compound shows a wide therapeutic window with low cytotoxicity, making it a more specific and potentially safer candidate than Resveratrol.

Conclusion

The evaluation of off-target effects is not a single experiment but a systematic, multi-tiered investigation. By combining predictive in silico tools, broad in vitro screening, and functional cellular assays, researchers can build a detailed and reliable specificity profile for drug candidates like this compound. This rigorous, evidence-based approach is fundamental to the principles of modern drug discovery, minimizing the risk of late-stage failures and ultimately leading to the development of safer, more effective medicines. The comparison with its parent compound Catalpol and the promiscuous natural product Resveratrol provides essential context, highlighting the improved specificity conferred by its chemical modification.

References

  • Bao, Z., et al. (2021). Off-target effects in CRISPR/Cas9 gene editing. Frontiers in Bioengineering and Biotechnology. Available at: [Link]

  • Geng, C., et al. (2019). Bioactivities of Natural Catalpol Derivatives. Current Medicinal Chemistry. Available at: [Link]

  • Reaction Biology. (n.d.). Safety and Off-Target Drug Screening Services. Reaction Biology. Available at: [Link]

  • Geng, C., et al. (2019). Bioactivities of Natural Catalpol Derivatives. Ingenta Connect. Available at: [Link]

  • Bao, Z., et al. (2020). Tools for experimental and computational analyses of off-target editing by programmable nucleases. Nature Protocols. Available at: [Link]

  • Kalter, V., et al. (2024). Off-target effects in CRISPR-Cas genome editing for human therapeutics. Molecular Therapy. Available at: [Link]

  • Wang, J., et al. (2012). Specificity quantification for ligand binding and drug discovery. Journal of the American Chemical Society. Available at: [Link]

  • Geng, C., et al. (2019). Bioactivities of Natural Catalpol Derivatives. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). List of various in silico off-target detection methods. ResearchGate. Available at: [Link]

  • Geng, C., et al. (2019). Bioactivities of Natural Catalpol Derivatives. Bentham Science. Available at: [Link]

  • Drug Discovery News. (2023). The precision paradox: Off-target effects in gene editing. Drug Discovery News. Available at: [Link]

  • Labcorp. (n.d.). An in vitro solution to model off-target effects. Labcorp Drug Development. Available at: [Link]

  • Feng, Y., et al. (2024). Catalpol: an natural multifunctional iridoid glycoside with promising therapeutic properties. Frontiers in Pharmacology. Available at: [Link]

  • Singh, S., et al. (2024). Off-target detection of CRISPR-Cas9 nuclease in vitro with CROFT-Seq. bioRxiv. Available at: [Link]

  • Park, J., et al. (2023). web-based in silico variant-aware potential off-target site identification for genome editing applications. Nucleic Acids Research. Available at: [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]

  • Zhang, C., et al. (2016). Assessing Specificity of Anticancer Drugs In Vitro. Journal of Visualized Experiments. Available at: [Link]

  • Slideshare. (n.d.). Evaluation of drugs. Slideshare. Available at: [Link]

  • Zhang, Y., et al. (2009). Specificity in Molecular Design: A Physical Framework for Probing the Determinants of Binding Specificity and Promiscuity in a Biological Environment. PLoS Computational Biology. Available at: [Link]

  • Kim, H., et al. (2023). 6-O-trans-feruloyl Catalpol, a Natural Antioxidant from the Stem Bark of Catalpa ovata, Accelerates Liver Regeneration In Vivo via Activation of Hepatocyte Proliferation Signaling Pathways. Antioxidants. Available at: [Link]

  • Kim, H., et al. (2023). 6-O-trans-feruloyl Catalpol, a Natural Antioxidant from the Stem Bark of Catalpa ovata, Accelerates Liver Regeneration In Vivo via Activation of Hepatocyte Proliferation Signaling Pathways. ResearchGate. Available at: [Link]

  • Zengin, G., et al. (2020). 6-O-(3″, 4″-di-O-trans-cinnamoyl)-α-l-rhamnopyranosylcatalpol and verbascoside: Cytotoxicity, cell cycle kinetics, apoptosis, and ROS production evaluation in tumor cells. Journal of Biochemical and Molecular Toxicology. Available at: [Link]

  • Said, R.S., et al. (2020). Resveratrol and Tumor Microenvironment: Mechanistic Basis and Therapeutic Targets. Oxidative Medicine and Cellular Longevity. Available at: [Link]

  • ResearchGate. (n.d.). The proven mechanism of action of catalpol and the proposed experiment. ResearchGate. Available at: [Link]

  • Shih, C., et al. (2023). Catalpol Protects Against Retinal Ischemia Through Antioxidation, Anti-Ischemia, Downregulation of β-Catenin, VEGF, and Angiopoietin-2: In Vitro and In Vivo Studies. International Journal of Molecular Sciences. Available at: [Link]

  • PubChem. (n.d.). Catalpol. National Center for Biotechnology Information. Available at: [Link]

  • Kim, H., et al. (2023). 6-O-trans-feruloyl Catalpol, a Natural Antioxidant from the Stem Bark of Catalpa ovata, Accelerates Liver Regeneration In Vivo via Activation of Hepatocyte Proliferation Signaling Pathways. MDPI. Available at: [Link]

  • Massive Bio. (2024). Off Target Effect. Massive Bio. Available at: [Link]

  • Li, Y., et al. (2021). Identification of the Resveratrol Potential Targets in the Treatment of Osteoarthritis. Computational and Mathematical Methods in Medicine. Available at: [Link]

  • San-Miguel, A., et al. (2017). Cellular and Molecular Targets of Resveratrol on Lymphoma and Leukemia Cells. International Journal of Molecular Sciences. Available at: [Link]

  • Le, M., et al. (2015). 6-O-veratroyl catalpol suppresses pro-inflammatory cytokines via regulation of extracellular signal-regulated kinase and nuclear factor-κB in human monocytic cells. Semantic Scholar. Available at: [Link]

  • PubChem. (n.d.). 6-Feruloylcatalpol. National Center for Biotechnology Information. Available at: [Link]

  • Le, M., et al. (2015). 6-O-Veratroyl catalpol suppresses pro-inflammatory cytokines via regulation of extracellular signal-regulated kinase and nuclear factor-κB in human monocytic cells. Biochimie. Available at: [Link]

  • McGill, M. R., & Jaeschke, H. (2015). Critical review of resveratrol in xenobiotic-induced hepatotoxicity. Food and Chemical Toxicology. Available at: [Link]

  • Takara Bio. (n.d.). Reduced off-target effects with CRISPR/Cas9 gesicles. Takara Bio. Available at: [Link]

  • The Institute of Cancer Research. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. The Institute of Cancer Research. Available at: [Link]

Sources

Safety Operating Guide

Operational Safety Protocol: Handling 6-O-Veratroylcatalpol in Research Environments

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview: The "Defensive Handling" Philosophy

6-O-Veratroylcatalpol is not merely an inert chemical intermediate; it is a potent bioactive iridoid glucoside capable of modulating critical intracellular signaling pathways, specifically Protein Kinase C (PKC) and Nuclear Factor-κB (NF-κB).

As researchers, we often underestimate phytochemicals compared to synthetic volatiles. However, the lipophilic veratroyl moiety attached to the catalpol core enhances membrane permeability compared to the parent glycoside. Therefore, this protocol adopts a "Universal Precaution for Novel Pharmaceutical Compounds" approach. We treat this compound as a potent biological modulator until specific toxicological thresholds are established.

Chemical Risk Profile
FeatureDescriptionSafety Implication
Core Structure Iridoid Glucoside (Catalpol)Generally low acute toxicity (LD50 >10g/kg in murine models), but acts as a pro-drug scaffold.
Functional Group 6-O-Veratroyl (3,4-dimethoxybenzoyl)Increases lipophilicity; potential for enhanced dermal absorption and contact sensitization.
Physical State Amorphous/Crystalline PowderHigh risk of aerosolization during weighing; electrostatic adherence to gloves/spatulas.
Bioactivity PKC/ERK/NF-κB InhibitorCritical: Inhalation of dust may locally suppress mucosal immune responses or alter cellular signaling in the respiratory tract.

Biological Justification for PPE (The "Why")

To understand the necessity of strict PPE, one must visualize the compound's mechanism of action. This compound actively downregulates inflammatory cytokines.[1] While therapeutic in controlled doses, accidental occupational exposure (inhalation/dermal) can lead to dysregulation of local immune surveillance.

Figure 1: Biological Interaction Pathway This diagram illustrates the intracellular targets of this compound, justifying the need for respiratory and dermal protection to prevent unintended signal modulation.

BioactivityPath Compound This compound (Exposure Source) Membrane Cell Membrane (Dermal/Mucosal Entry) Compound->Membrane Lipophilic Absorption PKC Protein Kinase C (PKC) Inhibition Membrane->PKC Intracellular Transport ERK ERK Phosphorylation (Downregulation) PKC->ERK Signaling Cascade NFkB NF-κB Translocation (Blocked) ERK->NFkB Transcriptional Control Cytokines Pro-inflammatory Cytokines (IL-1β, TNF-α Suppression) NFkB->Cytokines Gene Expression Risk Occupational Risk: Local Immune Dysregulation Cytokines->Risk Physiological Effect

Caption: Mechanism of action showing suppression of PKC/NF-κB pathways.[1] Unintended exposure can disrupt homeostatic immune signaling.

Personal Protective Equipment (PPE) Matrix

This matrix is designed for the specific handling of Category 2 (Irritant) / Bioactive solids.

Protection ZoneLow Risk (Closed Vial / Solution <1mM)High Risk (Weighing Powder / Stock Prep >10mM)Technical Rationale
Respiratory Surgical Mask (Standard)N95 or P100 Respirator Prevents inhalation of bioactive dusts that settle in the bronchial tree.
Dermal (Hands) Nitrile Gloves (Single layer, 4-5 mil)Double Nitrile (Outer: 5 mil, Inner: 4 mil)Veratroyl derivatives in DMSO can permeate single gloves in <15 mins. Double gloving provides a visual breach indicator.
Ocular Safety Glasses (Side shields)Chemical Goggles Powder drift is unpredictable. Goggles seal the orbital area against dust entry.
Body Standard Lab Coat (Cotton/Poly)Tyvek® Sleeves or Closed-front CoatReduces static cling of powder to street clothes; prevents forearm exposure during weighing.

Operational Protocol: Safe Handling Workflow

Phase A: Preparation & Weighing (The Critical Step)

Most exposure incidents occur here due to static electricity launching powder.

  • Static Control: Place an ionizing bar or anti-static gun near the balance. Iridoid glycosides are prone to static charging.

  • Containment: Perform all weighing inside a Chemical Fume Hood or a Powder Weighing Enclosure . Do NOT weigh on an open bench.

  • Transfer: Use a disposable antistatic spatula. Do not reuse spatulas to prevent cross-contamination of stock bottles.

Phase B: Solubilization

Common solvents: DMSO, Methanol, Water.

  • Solvent Choice: If using DMSO (Dimethyl sulfoxide), be aware that DMSO acts as a carrier, actively transporting the dissolved this compound through intact skin.

  • Vessel: Dissolve in a glass vial with a PTFE-lined cap. Avoid polystyrene, which may leach interfering plasticizers.

  • Labeling: Mark the vial clearly with "BIOACTIVE - DO NOT TOUCH."

Phase C: Spill Response
  • Powder Spill: Do not sweep. Cover with a wet paper towel (water-dampened) to prevent dust generation, then wipe up.

  • Liquid Spill (DMSO): Absorb with vermiculite or specific organic solvent pads. Wash the surface with 10% bleach followed by ethanol to degrade residual glycosides.

Figure 2: Operational Logic Flow Decision tree for handling and waste management.

HandlingFlow Start Start: Solid Handling Weighing Weighing Step (Fume Hood Required) Start->Weighing Solvent Solubilization (DMSO/MeOH) Weighing->Solvent Usage Experimental Use (Cell Culture/In Vivo) Solvent->Usage Spill Spill Event? Usage->Spill Cleanup Wet Wipe Method (No Dust) Spill->Cleanup Yes Waste Disposal (Incineration) Spill->Waste No Cleanup->Waste

Caption: Workflow emphasizing containment during weighing and specific spill response protocols.

Disposal & Environmental Safety[2][3][4][5][6]

Do not dispose of this compound down the drain.[2] As a bioactive compound, it poses a risk to aquatic life if it bypasses water treatment filtration.

  • Solid Waste: Collect contaminated gloves, weighing boats, and paper towels in a "Hazardous Solid Waste" bag destined for incineration .

  • Liquid Waste: Collect in "Organic Solvent Waste" (if in DMSO/Methanol) or "Aqueous Toxic Waste" containers.

  • Glassware: Triple rinse with ethanol before washing. Collect the first rinse as hazardous waste.

Emergency Response

  • Inhalation: Move to fresh air immediately. If wheezing occurs (bronchoconstriction via smooth muscle modulation), seek medical attention.

  • Skin Contact: Wash with soap and copious water for 15 minutes. Do not use ethanol on the skin immediately, as it may expand capillaries and increase absorption.

  • Eye Contact: Flush with water for 15 minutes.[2] The veratroyl group is a potential irritant; consult an ophthalmologist if redness persists.

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • PubChem. (n.d.). Catalpol Compound Summary. National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. [Link]

  • Yang, J. Y., et al. (2015). "6-O-Veratroyl catalpol suppresses pro-inflammatory cytokines via regulation of extracellular signal-regulated kinase and nuclear factor-κB in human monocytic cells."[1][3] Biochimie, 119, 52-59. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
6-O-Veratroylcatalpol
Reactant of Route 2
6-O-Veratroylcatalpol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.